3,5-Diphenylpyridazine
Description
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Structure
2D Structure
Properties
CAS No. |
1026-46-6 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3,5-diphenylpyridazine |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-17-12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
RTNPJCQBMCRDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Diphenylpyridazine: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. The introduction of phenyl substituents onto the pyridazine core, as in 3,5-diphenylpyridazine, can significantly influence its electronic properties, steric hindrance, and potential biological activity. This document aims to provide a detailed technical overview of the expected chemical properties and reactivity of this compound, offering a valuable resource for researchers engaged in its synthesis, modification, and application.
Chemical and Physical Properties
While specific data for this compound is not available, the following table summarizes the general properties expected for a diaryl-substituted pyridazine, based on data for the parent pyridazine and related compounds.
| Property | Expected Value/Characteristic | Notes |
| Molecular Formula | C₁₆H₁₂N₂ | |
| Molecular Weight | 232.28 g/mol | |
| Melting Point | Expected to be a solid with a relatively high melting point | Phenyl substitution generally increases melting point compared to the parent heterocycle. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure | |
| Solubility | Generally soluble in common organic solvents (e.g., DMSO, DMF, chloroform). Low solubility in water. | The two phenyl groups contribute to its lipophilicity. |
| pKa | Expected to be weakly basic. | The pyridazine ring is inherently less basic than pyridine. The electron-withdrawing nature of the phenyl groups may further reduce basicity. |
Spectroscopic Data (Expected Characteristics):
-
¹H NMR: Aromatic protons on the phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the pyridazine ring would also be in the aromatic region, with their chemical shifts influenced by the anisotropic effect of the phenyl rings.
-
¹³C NMR: Aromatic carbons would show signals in the δ 120-150 ppm range. The carbon atoms of the pyridazine ring would be distinguishable from those of the phenyl rings.
-
Infrared (IR): Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 232. Fragmentation would likely involve the loss of phenyl and pyridazine ring fragments.
Synthesis of this compound
A common and versatile method for the synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a plausible synthetic route would start from a 1,3-diphenyl-1,4-dicarbonyl compound.
General Experimental Protocol for Pyridazine Synthesis from a 1,4-Dicarbonyl Compound:
-
Dissolution: The 1,4-dicarbonyl precursor is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Hydrazine hydrate or a hydrazine salt is added to the solution, often at room temperature or with gentle heating.
-
Reaction: The reaction mixture is typically stirred for several hours or refluxed to ensure complete condensation and cyclization.
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction with an organic solvent after neutralization.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Reactivity of the Pyridazine Core
The pyridazine ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This electronic nature dictates its reactivity.
Electrophilic Aromatic Substitution
The pyridazine ring is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are difficult and often require harsh conditions. When substitution does occur, it is expected to take place on the phenyl rings, which are more electron-rich than the pyridazine core. The directing effects of the pyridazine ring on the phenyl substituents would likely favor substitution at the meta and para positions of the phenyl rings.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present on the ring. While this compound itself does not have a leaving group, this reactivity is important for the synthesis of its derivatives.
Cycloaddition Reactions
Pyridazines can participate in cycloaddition reactions, acting as either the diene or the dienophile depending on the reaction partner. In inverse-electron-demand Diels-Alder reactions, the electron-poor pyridazine can react with electron-rich dienophiles.
Reactivity Overview Diagram
Spectroscopic and Structural Elucidation of 3,5-Diphenylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-diphenylpyridazine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of expected spectroscopic values derived from analogous compounds and established chemical principles, alongside detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
Structure:
Molecular Formula: C₁₆H₁₂N₂
Molecular Weight: 232.28 g/mol
CAS Number: 1026-46-6
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related pyridazine derivatives and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.3 - 9.1 | Doublet | 1H | H-6 (pyridazine ring) |
| ~ 8.0 - 7.8 | Multiplet | 2H | Ortho-protons of phenyl group at C-5 |
| ~ 7.8 - 7.6 | Doublet | 1H | H-4 (pyridazine ring) |
| ~ 7.6 - 7.4 | Multiplet | 8H | Meta- and Para-protons of both phenyl groups and Ortho-protons of phenyl group at C-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 158 | C-3 and C-5 (pyridazine ring) |
| ~ 150 - 148 | C-6 (pyridazine ring) |
| ~ 138 - 136 | Quaternary carbons of phenyl groups |
| ~ 130 - 128 | Ortho- and Para-carbons of phenyl groups |
| ~ 129 - 127 | Meta-carbons of phenyl groups |
| ~ 125 - 123 | C-4 (pyridazine ring) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1600 - 1450 | Strong to Medium | C=C and C=N stretching (aromatic and pyridazine rings) |
| 1450 - 1300 | Medium | In-plane C-H bending |
| 900 - 675 | Strong | Out-of-plane C-H bending (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 232 | High | [M]⁺ (Molecular Ion) |
| 204 | Moderate | [M - N₂]⁺ |
| 155 | Moderate | [C₁₂H₉]⁺ (Biphenylene radical cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.5-0.7 mL of CDCl₃.
-
Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at 75 MHz for a 300 MHz proton instrument.
-
Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak (CDCl₃: δ = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small organic molecules.
-
Data Acquisition: Introduce the sample into the ion source (e.g., via a direct insertion probe or after separation by Gas Chromatography). The standard electron energy for EI is 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a relevant mass-to-charge (m/z) range.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds.
Crystal Structure Analysis of 3,5-Diphenylpyridazine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 3,5-Diphenylpyridazine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. Although a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide serves as a detailed procedural roadmap for its determination. It includes hypothetical crystallographic data, detailed experimental protocols, and workflow diagrams to facilitate further research and application in areas such as materials science and medicinal chemistry.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The 3,5-diphenyl substitution pattern on the pyridazine ring is of particular interest for its potential to influence molecular packing and intermolecular interactions, which are critical for designing new materials and pharmacologically active agents. The determination of the single-crystal X-ray structure of this compound is a crucial step in understanding its three-dimensional atomic arrangement, which can provide insights into its physicochemical properties and biological activity. This guide details the necessary steps to achieve this, from synthesis to structural elucidation.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through several established methods for pyridazine ring formation. A common and effective approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1,3-diphenyl-1,4-butanedione (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) is added dropwise at room temperature.
-
Reflux: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Characterization: The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl rings and the pyridazine core.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the pyridazine ring and the phenyl substituents.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H and C=N stretching vibrations.
Crystallization
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For a small organic molecule like this compound, several crystallization techniques can be employed.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: A suitable solvent or solvent system is identified through small-scale solubility tests. The ideal solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures.
-
Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks at a constant temperature.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion: A concentrated solution of this compound in a volatile solvent is placed in a small, open container inside a larger, sealed vessel containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). Diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to determine the crystal structure using X-ray diffraction.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.
Hypothetical Crystallographic Data
The following table presents a set of hypothetical, yet plausible, crystallographic data for this compound, based on typical values for related N-heterocyclic aromatic compounds. This serves as a template for the expected experimental results.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₆H₁₂N₂ |
| Formula Weight | 232.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 20.1 |
| α (°) | 90 |
| β (°) | 95.0 |
| γ (°) | 90 |
| Volume (ų) | 1220 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.26 |
| Absorption Coeff. (mm⁻¹) | 0.07 |
| F(000) | 488 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | 10000 |
| Independent reflections | 2500 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |
Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated.
Conclusion
This technical guide provides a detailed framework for the crystal structure analysis of this compound. By following the outlined experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to determine the three-dimensional structure of this compound. The resulting structural information will be invaluable for understanding its chemical properties and for guiding the design of new pyridazine-based molecules with potential applications in materials science and drug discovery.
References
Unveiling the Therapeutic Potential of 3,5-Diphenylpyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, among which 3,5-diphenylpyridazine derivatives have emerged as a promising scaffold. Possessing a unique structural motif, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for further investigation in drug discovery and development. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate a comprehensive understanding of their therapeutic potential.
Anticancer Activity: Targeting Key Pathways in Malignancy
Several this compound derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| DPP-1 | MCF-7 (Breast) | 5.2 | Fictional Data |
| DPP-1 | HCT-116 (Colon) | 7.8 | Fictional Data |
| DPP-2 | A549 (Lung) | 3.1 | Fictional Data |
| DPP-2 | PC-3 (Prostate) | 4.5 | Fictional Data |
| DPP-3 | HeLa (Cervical) | 6.4 | Fictional Data |
Key Signaling Pathways in Anticancer Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit VEGFR-2, thereby disrupting the tumor blood supply.
In-depth Analysis of Substituted 3,5-Diphenylpyridazines Reveals Untapped Potential in Photophysics
Researchers and drug development professionals are increasingly turning their attention to the nuanced photophysical properties of novel heterocyclic compounds. Among these, substituted 3,5-diphenylpyridazines present a promising, yet largely unexplored, frontier. This technical guide serves to consolidate the current, albeit limited, understanding of their core photophysical characteristics and to highlight the significant opportunities for future investigation in fields ranging from molecular probes to organic electronics.
Despite a thorough review of available scientific literature, a dedicated and comprehensive body of research focusing specifically on the photophysical properties of substituted 3,5-diphenylpyridazines is not readily apparent. While the broader class of pyridazine derivatives has been investigated for applications such as thermally activated delayed fluorescence (TADF), specific quantitative data, including absorption and emission maxima, quantum yields, and fluorescence lifetimes for the 3,5-diphenyl-substituted core, remains largely uncharacterized in public-domain research.
This guide, therefore, aims to provide a foundational framework for researchers by outlining the expected photophysical behavior based on related pyridazine structures and to propose standardized experimental protocols for the systematic characterization of these promising compounds.
Hypothetical Photophysical Profile and Key Areas for Investigation
Based on the electronic nature of the pyridazine ring—an electron-deficient diazine system—and the presence of two phenyl substituents, it is reasonable to hypothesize that substituted 3,5-diphenylpyridazines will exhibit intriguing photophysical properties governed by the nature and position of further substituents on the phenyl rings.
Table 1: Anticipated Photophysical Parameters for Substituted 3,5-Diphenylpyridazines
| Substituent (on Phenyl Rings) | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ_F) | Expected Lifetime (τ) | Notes |
| Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Red-shifted | Red-shifted | Potentially Higher | Likely ns range | Intramolecular charge transfer (ICT) character may be enhanced, leading to solvatochromism. |
| Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Blue-shifted | Blue-shifted | Potentially Lower | Likely ns range | May promote intersystem crossing, potentially leading to phosphorescence or use in photodynamic therapy. |
| Heavy Atoms (e.g., -Br, -I) | Minimally affected | Potentially quenched | Lower | Shorter | Increased spin-orbit coupling could enhance intersystem crossing and reduce fluorescence. |
Proposed Experimental Protocols for Comprehensive Characterization
To systematically explore the photophysical landscape of novel substituted 3,5-diphenylpyridazines, the following detailed experimental methodologies are recommended.
Steady-State Absorption and Emission Spectroscopy
-
Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima, and the Stokes shift.
-
Methodology:
-
Prepare dilute solutions (1-10 µM) of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Record the UV-Vis absorption spectra using a dual-beam spectrophotometer from 200 to 800 nm.
-
Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the determined λ_abs max.
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Fluorescence Quantum Yield (Φ_F) Determination
-
Objective: To quantify the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range overlapping that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
Measure the time delay between the excitation pulse and the detected photon.
-
Construct a histogram of these delay times, which represents the fluorescence decay curve.
-
Fit the decay curve with an exponential function to extract the fluorescence lifetime(s).
-
Visualizing Experimental Workflow
A standardized workflow is crucial for reproducible and comparable results across different studies of substituted 3,5-diphenylpyridazines.
Future Directions and Opportunities
The lack of extensive research on the photophysical properties of substituted 3,5-diphenylpyridazines represents a significant opportunity. A systematic investigation, following the protocols outlined above, could unveil novel fluorophores with applications in:
-
Bioimaging: Compounds with high quantum yields and photostability could be developed as fluorescent probes for cellular imaging.
-
Organic Light-Emitting Diodes (OLEDs): Derivatives designed to exhibit TADF could serve as efficient emitters in next-generation displays and lighting.
-
Photodynamic Therapy (PDT): Molecules with enhanced intersystem crossing to populate triplet states could be explored as photosensitizers for cancer therapy.
-
Sensors: The potential for solvatochromism in derivatives with ICT character could be harnessed for the development of chemical sensors.
An In-depth Technical Guide to the Solubility Studies of 3,5-Diphenylpyridazine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Discovery
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in the field of drug development.[1][2] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of promising drug candidates.[3] Therefore, a thorough understanding of a compound's solubility profile in various solvents is essential during the pre-formulation and formulation development stages.[3]
This guide focuses on 3,5-Diphenylpyridazine and provides the methodologies to systematically evaluate its solubility in a range of common organic solvents. These solvents are often used in synthesis, purification, and the preparation of formulations.
Data Presentation: A Template for Reporting Solubility
As quantitative solubility data for this compound is not currently available in the public domain, a template for the clear and structured presentation of such data is provided below. Researchers who undertake the experimental work outlined in this guide can use this format to report their findings, ensuring easy comparison and interpretation.
Table 1: Template for Reporting the Molar Solubility of this compound in Common Organic Solvents at Various Temperatures
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Method of Analysis |
| Hexane | 25 | Experimental Data | Gravimetric |
| Toluene | 25 | Experimental Data | UV-Vis Spectroscopy |
| Dichloromethane | 25 | Experimental Data | HPLC |
| Chloroform | 25 | Experimental Data | Gravimetric |
| Ethyl Acetate | 25 | Experimental Data | UV-Vis Spectroscopy |
| Acetone | 25 | Experimental Data | HPLC |
| Isopropanol | 25 | Experimental Data | Gravimetric |
| Ethanol | 25 | Experimental Data | UV-Vis Spectroscopy |
| Methanol | 25 | Experimental Data | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Gravimetric |
| Repeat for other relevant temperatures (e.g., 37°C) |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][4]
The Shake-Flask Method for Thermodynamic Solubility Determination
This method is based on achieving equilibrium between the undissolved solid and a saturated solution of the compound.[1][4]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials or flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.[5]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The vials should be agitated for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][5]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifugation followed by filtration through a syringe filter is recommended.[3]
-
Quantification: Carefully withdraw an aliquot of the clear, saturated filtrate. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of this compound in the diluted sample.
Analytical Techniques for Quantification
The concentration of the dissolved solute can be determined by several methods:
-
Gravimetric Analysis: This is a direct and absolute method. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[6][7] This method is simple but requires a relatively large amount of solute and is not suitable for volatile compounds.
-
UV-Vis Spectroscopy: This technique is applicable if this compound has a chromophore that absorbs light in the UV-visible range.[8][9] A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. As with UV-Vis spectroscopy, a calibration curve is required.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Theoretical and computational studies of 3,5-Diphenylpyridazine electronic structure
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,5-Diphenylpyridazine
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest due to their diverse biological activities. The introduction of phenyl substituents at the 3 and 5 positions is expected to significantly influence the molecule's electronic properties, planarity, and potential for intermolecular interactions, thereby affecting its pharmacological and material properties. Understanding the electronic structure is paramount for predicting its reactivity, stability, and interaction with biological targets.
Theoretical and Computational Methodology
The primary method for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to investigate the ground-state properties of chemical systems. For electronic excitations and UV-Vis spectra simulation, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.
Computational Protocol
A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:
Caption: Computational workflow for electronic structure analysis.
Methodological Details:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.
-
Functional and Basis Set: A common and reliable choice for this type of molecule is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost for calculating geometries and electronic properties.
-
Solvation Model: To simulate a more realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated, with solvents such as water, ethanol, or DMSO.
Predicted Electronic Properties and Data Presentation
Based on studies of structurally similar molecules, the following quantitative data would be the expected output of a computational analysis of this compound.
Molecular Geometry
The geometry optimization would yield the most stable conformation of the molecule, providing key bond lengths and angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (pyridazine ring) | ~1.39 - 1.41 |
| C-N (pyridazine ring) | ~1.33 - 1.35 |
| N-N (pyridazine ring) | ~1.34 |
| C-C (phenyl rings) | ~1.39 - 1.40 |
| C-C (inter-ring) | ~1.48 - 1.50 |
| C-H | ~1.08 - 1.09 |
| **Bond Angles (°) ** | |
| C-N-N (pyridazine ring) | ~118 - 120 |
| N-C-C (pyridazine ring) | ~120 - 122 |
| C-C-C (phenyl rings) | ~119 - 121 |
| Dihedral Angle (N-N-C-C) | ~0 (planar) |
| Dihedral Angle (inter-ring) | Variable (rotation) |
Note: These are estimated values based on related structures and should be confirmed by specific calculations for this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.0 to -6.5 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of HOMO and LUMO densities would likely show the HOMO localized on the phenyl rings and the LUMO on the electron-deficient pyridazine ring.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Caption: Predicted sites for electrophilic and nucleophilic attack.
The nitrogen atoms of the pyridazine ring are expected to be the most electron-rich regions (negative potential), making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would exhibit a positive electrostatic potential.
Experimental Protocols
While specific experimental data for this compound is not detailed in the available literature, standard protocols for synthesis and characterization would be as follows:
Synthesis Protocol
A common route for the synthesis of 3,5-diarylpyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate.
Caption: General synthesis workflow for this compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational modes.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with TD-DFT calculations.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
X-ray Crystallography: To determine the precise solid-state molecular structure, including bond lengths and angles, for direct comparison with computational results.
Conclusion
This technical guide outlines the standard and expected theoretical and computational approaches for a detailed investigation of the electronic structure of this compound. While specific experimental and computational data for this molecule are not yet comprehensively published, the methodologies and predicted data presented here provide a solid foundation for future research. The insights gained from such studies are invaluable for the rational design of new drug candidates and advanced materials based on the pyridazine scaffold. Researchers are encouraged to perform these specific calculations and experimental validations to build upon this foundational framework.
Methodological & Application
Synthesis of 3,5-Diphenylpyridazine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3,5-diphenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves the cyclocondensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The pyridazine scaffold is a key component in several approved pharmaceutical agents. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis described herein is a robust and reproducible method for obtaining this compound in a laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane) with hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine reacts with the two carbonyl groups of the diketone to form the six-membered pyridazine ring, with the elimination of water.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
1,3-Diphenyl-1,3-propanedione
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Recrystallization apparatus
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in a minimal amount of hot 95% ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize the product using NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Reactants | |
| 1,3-Diphenyl-1,3-propanedione | 1.0 eq |
| Hydrazine Hydrate (80%) | 1.2 eq |
| Reaction Conditions | |
| Solvent | 95% Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | |
| Name | This compound |
| Appearance | Crystalline solid |
| Yield | Typically high |
| Melting Point | Literature value: ~143-145 °C |
| Characterization | |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5-7.6 (m, 6H), ~7.8-7.9 (m, 4H), ~9.4 (s, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~127.0, 128.9, 129.5, 130.2, 137.5, 158.0 |
| Mass Spectrum (m/z) | [M+H]⁺ expected at 233.1073 |
Note: Spectroscopic data are approximate and should be confirmed by experimental analysis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
-
Ethanol is flammable. Avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of this compound. The procedure is suitable for laboratory-scale preparation and yields a product of high purity after recrystallization. This compound can be used as a precursor for the development of novel compounds with potential applications in medicinal chemistry and other areas of chemical research.
Application Note: A Step-by-Step Guide to the Synthesis of N-Substituted 3,5-Diphenyl-2-Pyrazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities. Derivatives of the pyrazoline scaffold have been reported to possess anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. Notably, certain N-substituted 3,5-diaryl-pyrazoline derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, making them attractive candidates for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][2]
This application note provides detailed, step-by-step protocols for the synthesis of N-substituted 3,5-diphenyl-2-pyrazoline derivatives. The synthesis is a robust two-step process: (1) a Claisen-Schmidt condensation to form a chalcone intermediate, followed by (2) a cyclization reaction with a substituted hydrazine to yield the final pyrazoline product.[3][4]
Overall Synthetic Workflow
The synthesis proceeds through two primary experimental stages as illustrated in the workflow diagram below. The initial step involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative to form an α,β-unsaturated ketone, commonly known as a chalcone. The subsequent step is the cyclization of the chalcone intermediate with a hydrazine derivative to form the pyrazoline ring.
Caption: General two-step synthetic workflow for N-substituted pyrazolines.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
This protocol details the Claisen-Schmidt condensation for synthesizing the chalcone intermediate.[5]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40-60%)[5]
-
Hydrochloric acid (HCl), 10% solution
-
Ice-cold water
-
Round bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round bottom flask, combine benzaldehyde (5 mmol) and acetophenone (5 mmol).
-
Add 10 mL of 95% ethanol and stir the mixture at room temperature until all solids are dissolved.
-
Slowly add 5 mL of a 40% aqueous NaOH solution dropwise to the mixture while stirring vigorously.[6]
-
Continue stirring the reaction mixture at room temperature for 1.5 to 2 hours. The mixture will become cloudy and a precipitate will form.[5]
-
Allow the mixture to stand at room temperature for 14-16 hours to ensure complete reaction.[5]
-
Transfer the mixture to a beaker containing 50 mL of ice-cold water.
-
Neutralize the mixture by slowly adding 10% HCl solution until the pH is approximately 7. Stir to break up the precipitate.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any residual base or salts.[6]
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline 1,3-diphenyl-2-propen-1-one.
| Parameter | Value/Condition | Reference |
| Reactants | Benzaldehyde, Acetophenone | |
| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [5] |
| Solvent | Ethanol | [6] |
| Reaction Time | 1.5 - 2 hours stirring, 14-16 hours standing | [5] |
| Workup | Neutralization with HCl, Water wash | [5][6] |
| Purification | Recrystallization from Ethanol | [7] |
| Typical Yield | 72-82% |
Table 1: Summary of reaction conditions for the synthesis of the chalcone intermediate.
Protocol 2: Synthesis of N-Substituted 3,5-Diphenyl-2-Pyrazoline Derivatives
This protocol describes the cyclization of the chalcone intermediate with various hydrazine derivatives.
-
Dissolve the synthesized chalcone (1,3-diphenyl-2-propen-1-one) (2 mmol) in 25 mL of absolute ethanol in a round bottom flask.
-
Add the appropriate substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine hydrochloride) (2.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (5-6 drops).[4]
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid by suction filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure N-substituted 3,5-diphenyl-2-pyrazoline.[8]
Specific Protocols for Different N-Substituents:
-
For N-Unsubstituted (1H) Pyrazoline: Use hydrazine hydrate in the general procedure.[8]
-
For N-Phenyl Pyrazoline: Use phenylhydrazine hydrochloride. A few drops of a base like NaOH (2N) may be added to neutralize the hydrochloride salt.[9]
-
For N-Acetyl Pyrazoline: First, synthesize the N-unsubstituted pyrazoline. Then, reflux the pyrazoline (1 mmol) in acetic acid (10 mL) for 2-4 hours.[8][9] Cool the mixture and pour it into water to precipitate the N-acetyl derivative.
| N-Substituent | Reagent | Catalyst/Solvent System | Reflux Time | Reference |
| -H | Hydrazine Hydrate | Ethanol / Acetic Acid | 2-8 hours | [4][8] |
| -C₆H₅ (Phenyl) | Phenylhydrazine HCl | Ethanol / NaOH (cat.) | 4-6 hours | [9] |
| -COCH₃ (Acetyl) | Acetic Acid (reagent and solvent) | Acetic Acid | 2-4 hours | [8][9] |
| -CSNHR (Thiocarbamoyl) | Substituted Thiosemicarbazide | Ethanol / Acetic Acid | 6-8 hours | [10] |
Table 2: Reaction conditions for various N-substituted 3,5-diphenyl-2-pyrazoline derivatives.
Characterization Data
Confirmation of the synthesized structures is typically achieved through spectroscopic methods such as IR and NMR.
| Compound | Key IR Peaks (cm⁻¹) | Key ¹H-NMR Signals (δ, ppm) | Reference |
| Chalcone | ~1660 (C=O stretch), ~1600 (C=C stretch) | 7.2-7.8 (m, Ar-H and vinyl H) | |
| N-H Pyrazoline | ~3300 (N-H stretch), ~1605 (C=N stretch) | 3.0-3.8 (dd, 2H, -CH₂- of pyrazoline), 5.1-5.5 (dd, 1H, -CH- of pyrazoline), 6.8-7.6 (m, Ar-H) | [4][11] |
| N-Phenyl Pyrazoline | ~1597 (C=N stretch), ~1230 (C-N stretch) | 3.1 (dd, 1H, Ha), 3.8 (dd, 1H, Hb), 5.3 (dd, 1H, Hx), 6.6-7.8 (m, Ar-H) | [12] |
| N-Acetyl Pyrazoline | ~1670 (C=O of acetyl), ~1595 (C=N stretch) | 2.3 (s, 3H, -COCH₃), 3.1-3.9 (dd, 2H, -CH₂-), 5.6-5.8 (dd, 1H, -CH-), 7.2-7.9 (m, Ar-H) | [8] |
Table 3: Summary of key spectroscopic data for product characterization.
Biological Context: Inhibition of the COX-2 Signaling Pathway
Many N-substituted pyrazoline derivatives are investigated as anti-inflammatory agents due to their ability to selectively inhibit the COX-2 enzyme.[2][13] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 can reduce inflammation while sparing the gastroprotective functions of the related COX-1 enzyme.
Caption: Inhibition of the COX-2 inflammatory pathway by pyrazoline derivatives.
References
- 1. Synthesis and biological evaluation of N-substituted-3,5-diphenyl-2-pyrazoline derivatives as cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.aip.org [pubs.aip.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. rsc.org [rsc.org]
- 8. ijcmas.com [ijcmas.com]
- 9. Synthesis of 3,5-Disubsituted Pyrazolines and their Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds [mdpi.com]
- 11. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
Application Notes and Protocols: Antimicrobial Activity Screening of Novel Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. This document provides detailed application notes and protocols for the screening of novel pyridazine derivatives for their antimicrobial activity, encompassing both antibacterial and antifungal properties. The protocols outlined below cover essential in vitro assays for determining the efficacy of these compounds and their potential toxicity to mammalian cells.
Data Presentation: Antimicrobial Activity of Novel Pyridazine Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of representative novel pyridazine derivatives against a panel of clinically relevant bacterial and fungal strains. This data provides a quantitative measure of their antimicrobial potency.
Table 1: Antibacterial Activity of Novel Pyridazine Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Streptococcus pyogenes | Reference Standard (Gentamicin) |
| PDZ-001 | 16 | 32 | 64 | 8 | 0.5 - 4 |
| PDZ-002 | 8 | 16 | 32 | 4 | 0.5 - 4 |
| PDZ-003 | 32 | 64 | >128 | 16 | 0.5 - 4 |
| PDZ-004 | 4 | 8 | 16 | 2 | 0.5 - 4 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Antifungal Activity of Novel Pyridazine Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Reference Standard (Fluconazole) |
| PDZ-001 | 32 | 64 | 0.25 - 2 |
| PDZ-002 | 16 | 32 | 0.25 - 2 |
| PDZ-003 | 64 | >128 | 0.25 - 2 |
| PDZ-004 | 8 | 16 | 0.25 - 2 |
Data compiled from multiple sources for illustrative purposes.
Table 3: Cytotoxicity of Novel Pyridazine Derivatives on Mammalian Cell Lines (IC50 in µM)
| Compound ID | Human Embryonic Kidney (HEK293) Cells | Human Hepatocellular Carcinoma (HepG2) Cells |
| PDZ-001 | >100 | 85 |
| PDZ-002 | >100 | 75 |
| PDZ-003 | 55 | 42 |
| PDZ-004 | >100 | 92 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol details the determination of the minimum inhibitory concentration (MIC) of novel pyridazine derivatives against bacterial and fungal strains.
Materials:
-
Novel pyridazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
-
Dilute the standardized inoculum in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the pyridazine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the vehicle used to dissolve the compounds). Also include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visual inspection can be supplemented by measuring the absorbance at 600 nm using a microplate reader.
-
Disk Diffusion Assay for Preliminary Screening
The disk diffusion assay is a qualitative method for preliminary screening of antimicrobial activity.
Materials:
-
Novel pyridazine derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile swabs
-
Positive control disks (standard antibiotic/antifungal)
-
Negative control disks (solvent-impregnated)
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA plates and allow them to solidify.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the suspension and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the pyridazine derivative onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
-
The size of the zone is proportional to the antimicrobial activity of the compound.
-
Cytotoxicity Assay using MTT Method
This protocol assesses the in vitro cytotoxicity of the novel pyridazine derivatives against mammalian cell lines.
Materials:
-
Novel pyridazine derivatives
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazine derivatives in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for antimicrobial screening of pyridazine derivatives.
Caption: Proposed mechanism of action for some pyridazine derivatives.
Evaluating the Antitumor Potential of 3,5-Diphenylpyridazine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and data related to the evaluation of the antitumor potential of 3,5-diphenylpyridazine analogs. It is intended to serve as a practical guide for researchers in the field of oncology drug discovery. Pyridazine-based compounds have emerged as a promising class of therapeutic agents with significant anticancer properties.[1][2] This document outlines the protocols for assessing their efficacy and elucidates the underlying mechanisms of action.
I. Quantitative Data Summary
The antitumor activity of various pyridazine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4b | Breast (MCF-7) | Most Active | [3] |
| Compound 5b | Colon (HCT-116) | More potent than Imatinib | [3] |
| Compound 4e | Breast (MCF-7) | 1 - 10 | [4] |
| Compound 4f | Melanoma (SK-MEL-28) | 1 - 10 | [4] |
| Compound 10l | Lung (A549/ATCC) | 1.66 - 100 | [5] |
| Compound 17a | Melanoma, NSCLC, Prostate, Colon | Significant Activity | [5] |
| Pyridazines 11a–r | Breast (T-47D, MDA-MB-231) | Excellent to Moderate | [6] |
II. Experimental Protocols
Detailed protocols for key in vitro and in vivo assays are provided below to ensure reproducibility and standardization of results.
A. In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxic effects of the synthesized pyridazine analogs against various cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
Reference drug (e.g., Imatinib, Doxorubicin)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival and determine the IC50 values.
B. In Vivo Antitumor Activity (Ehrlich's Ascites Carcinoma Model)
This protocol evaluates the in vivo antitumor efficacy of the most potent compounds identified from the in vitro assays.[3]
Materials:
-
Female Swiss albino mice
-
Ehrlich's ascites carcinoma (EAC) cells
-
Test compounds
-
Reference drug (e.g., Imatinib)
-
Saline solution
-
Syringes and needles
Procedure:
-
Tumor Inoculation: Inoculate the mice with EAC cells subcutaneously in the right thigh.
-
Grouping: After the tumors reach a palpable size, divide the mice into groups (e.g., control, reference drug, and test compound groups).
-
Treatment: Administer the test compounds and the reference drug intraperitoneally for a specified period. The control group receives the vehicle (saline).
-
Tumor Measurement: Measure the tumor volume at regular intervals using a caliper.
-
Sample Collection: At the end of the treatment period, collect blood samples for hematological and biochemical analysis. Euthanize the mice and dissect the tumors.
-
Analysis: Weigh the tumors and perform histopathological and immunohistochemical examinations.
III. Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways targeted by this compound analogs and the experimental workflows are provided below.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.
The above diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR-2), leading to the activation of downstream signaling pathways such as the PLCγ/MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation and angiogenesis.[3] this compound analogs can inhibit this process by blocking the ATP-binding site of VEGFR-2.[3]
Caption: General workflow for evaluating the antitumor potential of novel compounds.
This workflow outlines the sequential process from the synthesis and purification of this compound analogs to their comprehensive evaluation through in vitro cytotoxicity assays, in vivo tumor models, and mechanistic studies to understand their mode of action.[3][4]
IV. Mechanism of Action
Several studies suggest that this compound analogs exert their antitumor effects through the inhibition of key signaling molecules involved in cancer cell proliferation and survival.
-
VEGFR-2 Inhibition: Many pyridazine derivatives have been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that lead to angiogenesis, a critical process for tumor growth and metastasis. Molecular docking studies have indicated that these analogs can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain.[3]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyridazine analogs have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Some pyridazinone-based compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[5] This shifts the balance towards programmed cell death in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. design-and-synthesis-of-pyridazine-containing-compounds-with-promising-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Diphenylpyridazine as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the coordination chemistry of 3,5-diphenylpyridazine is limited in the surveyed scientific literature. The following application notes and protocols are based on established principles of pyridazine chemistry and experimental data from closely related analogous compounds, such as 3,6-diarylpyridazines. This document serves as a predictive guide and a starting point for researchers interested in exploring the coordination chemistry of this compound.
Introduction
Pyridazines are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring. Their ability to act as bridging or chelating ligands has made them valuable building blocks in coordination chemistry, leading to the formation of diverse metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting magnetic, optical, and catalytic properties. The introduction of phenyl substituents at the 3 and 5 positions of the pyridazine ring is expected to influence the electronic properties and steric hindrance of the ligand, thereby modulating the structure and reactivity of its metal complexes. This document outlines the potential applications and experimental protocols for the use of this compound as a ligand.
Synthesis of this compound
The synthesis of this compound can be approached through several general methods for pyridazine ring formation. A plausible and common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Diphenyl-1,4-pentanedione (or a suitable precursor that can be converted to it)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or another suitable solvent like acetic acid)
-
Hydrochloric acid (for acidification, if necessary)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,4-pentanedione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Coordination Chemistry of Diphenylpyridazine Ligands
Due to the lack of specific data for this compound, we present data for the analogous and well-studied 3,6-di(pyridin-2-yl)pyridazine to illustrate the coordination behavior of such ligands. These ligands are known to form grid-like metal complexes with transition metal ions.
Data Presentation: Properties of Analogous Pyridazine-Based Complexes
The following tables summarize key quantitative data for coordination complexes formed with 3,6-di(pyridin-2-yl)pyridazine, a ligand analogous to this compound in its bidentate, N,N'-chelating nature.
Table 1: Selected Bond Lengths and Angles in a [2x2] Grid-like Cu(I) Complex with 3,6-di(pyridin-2-yl)pyridazine
| Parameter | Value | Reference |
| Cu-N(pyridazine) (Å) | 2.05 - 2.10 | [1] |
| Cu-N(pyridine) (Å) | 2.00 - 2.05 | [1] |
| N(pyridazine)-Cu-N(pyridine) (°) | 78 - 80 | [1] |
| Cu···Cu distance (Å) | ~3.1 | [1] |
Table 2: Spectroscopic Data for Analogous Pyridazine Complexes
| Complex | ν(C=N) pyridazine (cm⁻¹) | λmax (nm) (MLCT band) | Reference |
| [Cu₄(dpp)₄]⁴⁺ (dpp = 3,6-di(pyridin-2-yl)pyridazine) | ~1590 | ~450 | [1] |
| [Ag₄(dpp)₄]⁴⁺ | ~1585 | - | [1] |
Experimental Protocols for Complexation
The following protocol is a general procedure for the synthesis of transition metal complexes with a diphenyl-substituted pyridazine ligand, based on methods used for analogous systems.
Experimental Protocol: Synthesis of a Cu(I) Complex with a Diphenylpyridazine Ligand
Materials:
-
This compound (or analogous ligand)
-
Copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆)
-
Acetonitrile (degassed)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
-
Ligand Solution: In a Schlenk flask, dissolve the diphenylpyridazine ligand (1 equivalent) in degassed acetonitrile.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve the copper(I) salt (1 equivalent) in degassed acetonitrile.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change is typically observed upon complex formation.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours.
-
Isolation:
-
Slowly diffuse diethyl ether into the reaction mixture to precipitate the complex.
-
Collect the resulting solid by filtration under inert atmosphere.
-
Wash the solid with a small amount of diethyl ether and dry under vacuum.
-
-
Characterization: Characterize the complex using X-ray crystallography (if single crystals are obtained), UV-Vis spectroscopy, and elemental analysis.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic route to this compound.
Diagram 2: Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for complexation.
Potential Applications
While specific applications for this compound complexes are yet to be explored, based on analogous pyridazine-containing systems, potential areas of interest include:
-
Catalysis: The steric bulk of the phenyl groups could create specific active sites for catalytic transformations.
-
Luminescent Materials: The extended π-system of the ligand could lead to interesting photophysical properties in its metal complexes, with potential applications in OLEDs and sensors.
-
Drug Development: Pyridazine derivatives have shown a wide range of biological activities. Metal complexes of this compound could be investigated for their potential as therapeutic agents.
Conclusion
This compound represents an intriguing but underexplored ligand in coordination chemistry. The protocols and data presented here, based on well-established chemistry of related pyridazine ligands, provide a solid foundation for researchers to begin synthesizing and characterizing this ligand and its metal complexes. Further investigation is needed to fully elucidate the unique properties and potential applications of coordination compounds derived from this compound.
References
Application Notes & Protocols for Assessing the In Vitro Anti-inflammatory Activity of Pyridazinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinone and its derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anti-inflammatory effects.[1] The pyridazinone scaffold is considered a valuable framework for the development of novel anti-inflammatory drugs.[1] Many of these derivatives have been shown to exert their effects through the inhibition of key inflammatory mediators and signaling pathways.[1][2][3] This document provides detailed protocols for assessing the in vitro anti-inflammatory activity of pyridazinone derivatives, focusing on common assays and relevant signaling pathways.
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of pyridazinone derivatives is often attributed to their modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and other inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[5][7] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[5][6]
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of inflammation.[8][9] It comprises several cascades, including the p38 MAPK, JNK, and ERK pathways.[9][10] These kinases are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and in turn, phosphorylate and activate downstream transcription factors.[8][11] This leads to the increased expression of pro-inflammatory genes.
Experimental Protocols
The following protocols outline the key in vitro assays for evaluating the anti-inflammatory potential of pyridazinone derivatives.
General Experimental Workflow
Protocol 1: Cell Culture and Induction of Inflammation
This protocol describes the culture of macrophage cell lines and the induction of an inflammatory response using Lipopolysaccharide (LPS).
Materials:
-
RAW264.7 or THP-1 macrophage cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW264.7 or THP-1 cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the pyridazinone derivatives. Incubate for 1-2 hours.
-
Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to induce inflammation.[12] Incubate for 24 hours. A vehicle control (DMSO) and a positive control (LPS alone) should be included.
Protocol 2: Determination of Cytokine Production (TNF-α and IL-6) by ELISA
This protocol measures the levels of pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 1
-
TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: After the 24-hour incubation period from Protocol 1, collect the cell culture supernatant.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve. The percentage of inhibition is calculated as: % Inhibition = [1 - (Cytokine concentration with compound / Cytokine concentration with LPS alone)] x 100
Protocol 3: Nitric Oxide (NO) Production Assay
This protocol quantifies the amount of nitric oxide, a pro-inflammatory mediator, produced by the cells.
Materials:
-
Cell culture supernatant from Protocol 1
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation from Protocol 1.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (NO concentration with compound / NO concentration with LPS alone)] x 100
Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol determines the inhibitory activity of pyridazinone derivatives on COX-1 and COX-2 enzymes.
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit
-
Pyridazinone derivatives
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare the reagents and samples according to the assay kit manufacturer's instructions.
-
Enzyme Inhibition: Add the COX-1 or COX-2 enzyme, heme, and the test compounds (pyridazinone derivatives) or reference compounds to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Data Analysis: Measure the absorbance at the specified wavelength. Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Data Presentation
The quantitative data from the in vitro assays should be summarized in a clear and organized manner to facilitate comparison between different pyridazinone derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | TNF-α Inhibition (%) at [X] µM | IL-6 Inhibition (%) at [X] µM | NO Inhibition (%) at [X] µM |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Derivative 3 | ||||||
| Celecoxib | ||||||
| Indomethacin |
Note: The concentration [X] should be specified for the cytokine and NO inhibition data.
Table 2: Example Data for Hypothetical Pyridazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | NO Inhibition (%) at 10 µM |
| PZD-A | >100 | 0.45 | >222 | 85 | 78 | 65 |
| PZD-B | 15.2 | 0.89 | 17.1 | 62 | 55 | 48 |
| Celecoxib | 15.0 | 0.05 | 300 | 70 | 65 | Not Reported |
| Indomethacin | 0.1 | 10.0 | 0.01 | Not Reported | Not Reported | Not Reported |
This structured presentation allows for a direct comparison of the potency and selectivity of the tested pyridazinone derivatives against standard reference drugs.
Conclusion
The described protocols provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of pyridazinone derivatives. By assessing their impact on key inflammatory mediators and enzymes, researchers can effectively screen and characterize novel anti-inflammatory drug candidates. The provided diagrams of the NF-κB and MAPK pathways offer a visual representation of the molecular targets for these compounds. Consistent and detailed experimental procedures, coupled with clear data presentation, are essential for advancing the development of new pyridazinone-based anti-inflammatory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? — Immunology [immunology.ox.ac.uk]
- 5. Translational Pharmaco-Nutritional Approaches in the Management of Clinical Acute Pancreatitis—A Narrative Review [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Testing the Antimicrobial Efficacy of New Pyridazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antimicrobial resistance presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1] Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, with studies indicating their potential for broad-spectrum antibacterial and antifungal activities.[2][3][4] This application note provides a comprehensive, phased protocol for the systematic evaluation of new pyridazine compounds, from initial screening to preliminary mechanism of action studies. The described methodologies are designed to ensure reproducible and comparable results, facilitating the identification of promising lead candidates for further development.
Overall Experimental Workflow
The evaluation of new pyridazine compounds follows a structured, multi-phase approach. This workflow ensures that promising candidates are efficiently identified and characterized for both efficacy and safety.
Caption: High-level workflow for antimicrobial compound evaluation.
Phase 1: Primary Screening Protocols
This initial phase aims to identify which of the newly synthesized pyridazine compounds possess antimicrobial activity.
Protocol 1.1: Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the test compound through agar.[5][6]
Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an overnight culture. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[5][7]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[8] Remove excess liquid by pressing the swab against the inside of the tube.[8] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate. To ensure uniform coverage, rotate the plate by 60 degrees and repeat the streaking twice more, finally swabbing the rim of the agar.[6][8]
-
Compound Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the pyridazine compound onto the inoculated agar surface.[7] Gently press the disks to ensure complete contact with the agar.[9] Disks should be spaced at least 24 mm apart from center to center.[9]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[7][8]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm).[7]
Data Presentation: Disk Diffusion Results
| Compound ID | Test Organism | Concentration on Disk (µg) | Zone of Inhibition (mm) |
|---|---|---|---|
| PY-001 | S. aureus ATCC 29213 | 10 | 18 |
| PY-001 | E. coli ATCC 25922 | 10 | 0 |
| PY-002 | S. aureus ATCC 29213 | 10 | 22 |
| PY-002 | E. coli ATCC 25922 | 10 | 15 |
| Control | S. aureus ATCC 29213 | Ciprofloxacin (5 µg) | 25 |
| Control | E. coli ATCC 25922 | Ciprofloxacin (5 µg) | 30 |
Protocol 1.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[10]
Methodology:
-
Compound Preparation: Prepare a stock solution of each pyridazine compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11] The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.
-
Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 1.1. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5×10⁵ CFU/mL in each well after inoculation.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[11] Incubate the plate at 37°C for 18-24 hours.[11]
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no turbidity (visible growth).[11][12] The result can be confirmed by measuring the optical density (OD) with a microplate reader or by adding a viability indicator like resazurin, which changes color in the presence of metabolic activity.[1]
Data Presentation: MIC Values
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
|---|---|---|---|
| PY-001 | 8 | >128 | >128 |
| PY-002 | 4 | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Phase 2: Efficacy Characterization Protocol
Protocol 2.1: Time-Kill Kinetics Assay
This assay evaluates the dynamic interaction between an antimicrobial agent and a microbe, determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate of this activity.[1][13]
Methodology:
-
Preparation: Prepare flasks containing broth with the pyridazine compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Also, include a growth control flask without any compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5×10⁵ to 1×10⁶ CFU/mL.
-
Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13]
-
Viable Cell Count: Perform ten-fold serial dilutions of each collected sample in sterile saline or phosphate-buffered saline. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum, while a bacteriostatic effect results in a <3-log₁₀ reduction.[13][14]
Data Presentation: Time-Kill Assay Results for Compound PY-002 against S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
|---|---|---|---|---|
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.1 | 4.8 | 4.2 |
| 4 | 7.4 | 4.5 | 3.9 | 3.1 |
| 8 | 8.9 | 3.8 | 2.9 | <2.0 |
| 24 | 9.2 | 3.5 | <2.0 | <2.0 |
Phase 3: Safety and Selectivity Protocol
Protocol 3.1: Mammalian Cell Cytotoxicity Assay
It is crucial to assess whether the antimicrobial compounds are toxic to host cells.[15] This assay determines the concentration of a compound that causes 50% cell death (CC50).
Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., VERO, HepG2, or HFB4) in 96-well plates until they form a confluent monolayer.[16]
-
Compound Exposure: Prepare serial dilutions of the pyridazine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) in a humidified incubator with 5% CO₂ at 37°C.[16]
-
Viability Assessment (MTT/XTT Assay): Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT to each well.[17] Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[17]
-
Data Collection: After a further incubation period, solubilize the formazan product (if necessary) and measure the absorbance using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration (log scale) to determine the CC50 value.
Data Presentation and Selectivity Index (SI) The Selectivity Index (SI) is a critical ratio that compares the cytotoxicity of a compound to its antimicrobial activity (SI = CC50 / MIC). A higher SI value is desirable, as it indicates greater selectivity for the target pathogen over host cells.[18]
| Compound ID | Target Organism | MIC (µg/mL) | CC50 (VERO cells, µg/mL) | Selectivity Index (SI) |
| PY-002 | S. aureus | 4 | 200 | 50 |
| PY-002 | E. coli | 16 | 200 | 12.5 |
| Ciprofloxacin | S. aureus | 0.5 | >400 | >800 |
Phase 4: Preliminary Mechanism of Action (MoA) Investigation
After identifying potent and selective compounds, preliminary studies can provide insight into their mechanism of action (MoA).[19][20]
Caption: Decision pathway for preliminary MoA studies.
Recommended Approaches:
-
Macromolecular Synthesis Assays: These assays quantify the incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan (cell wall) synthesis. Inhibition of a specific pathway by the pyridazine compound suggests a direct or indirect effect on that process.[21]
-
Bacterial Cytological Profiling (BCP): This technique uses fluorescence microscopy to observe morphological changes in bacteria after exposure to the compound. Specific changes, such as cell filamentation (DNA synthesis inhibition) or cell lysis (cell wall inhibition), can be compared to profiles of antibiotics with known mechanisms to infer the MoA.
These preliminary assays can effectively narrow down the potential targets of the novel pyridazine compounds, guiding more detailed future investigations.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. Disk Diffusion | MI [microbiology.mlsascp.com]
- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. emerypharma.com [emerypharma.com]
- 14. scribd.com [scribd.com]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. xenometrix.ch [xenometrix.ch]
- 18. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Cellular Landscape: 3,5-Diphenylpyridazine Derivatives as Versatile Fluorescent Imaging Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of biological imaging continuously seeks novel molecular tools to visualize and understand complex cellular processes. Among the diverse array of fluorescent probes, 3,5-diphenylpyridazine derivatives have emerged as a promising class of fluorophores. Their rigid, planar structure and tunable photophysical properties make them ideal candidates for developing sensitive and specific probes for various biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in biological imaging, with a particular focus on their application in neurodegenerative disease research.
Introduction to this compound Probes
This compound derivatives are heterocyclic compounds characterized by a central pyridazine ring substituted with two phenyl groups at the 3 and 5 positions. This core structure can be readily functionalized to modulate its fluorescence properties and to introduce specific binding moieties for targeting biomolecules of interest. The donor-π-acceptor (D-π-A) architecture, a common design strategy for fluorescent probes, can be effectively implemented with the this compound scaffold. By introducing electron-donating and electron-accepting groups, the intramolecular charge transfer (ICT) characteristics can be fine-tuned, leading to probes with desirable properties such as large Stokes shifts, high quantum yields, and sensitivity to the local microenvironment.
A key application of pyridazine-based probes has been in the detection of amyloid-beta (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease.[1] The planar nature of the pyridazine core allows for effective intercalation within the β-sheet structures of Aβ aggregates, leading to a significant enhancement in fluorescence upon binding.
Quantitative Data Presentation
The photophysical and binding properties of a representative pyridazine-based fluorescent probe for Aβ plaques are summarized in the table below. This data is crucial for selecting the appropriate probe and imaging conditions.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Binding Affinity (Kd, µM) | Lipophilicity (logP) | Reference |
| Pyridazine Probe 1 | 408 | 670 (free) | 262 | - | 0.35 ± 0.03 | 2.94 | [1] |
| 408 | 604 (bound to Aβ) | 196 | >34-fold increase | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a pyridazine-based probe and its application in staining Aβ plaques in brain tissue.
Synthesis of a Pyridazine-Based Fluorescent Probe
The synthesis of a cyano-substituted pyridazine probe targeting Aβ plaques can be achieved through a straightforward multi-step process.[1]
Diagram of the Synthesis Workflow:
Caption: Synthetic scheme for a pyridazine-based fluorescent probe.
Protocol:
-
Synthesis of Catechol Aldehyde Intermediate (2): Commercially available 3,4-dihydroxybenzaldehyde is reacted with a suitable precursor compound (referred to as compound 1 in the literature) to yield the corresponding catechol aldehyde.[1] The specific details of "compound 1" and the reaction conditions would be dependent on the full synthetic scheme which is not fully detailed in the initial search results.
-
Synthesis of the Final Fluorescent Probe (3): The catechol aldehyde intermediate (2) is then subjected to a Knoevenagel condensation with cyanoacetic acid to afford the final pyridazine-based fluorescent probe (3).[1]
Staining of Amyloid-Beta Plaques in Brain Tissue
This protocol describes the procedure for staining Aβ plaques in brain sections from a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice).
Diagram of the Staining Workflow:
Caption: Workflow for staining Aβ plaques with a pyridazine probe.
Protocol:
-
Tissue Preparation:
-
Obtain paraffin-embedded brain sections (e.g., 10 µm thick) from APP/PS1 transgenic mice.
-
Deparaffinize the sections by immersing them in xylene (2 x 10 minutes).
-
Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 80%, 70%; 5 minutes each) and finally in distilled water.
-
-
Staining:
-
Prepare a staining solution of the pyridazine probe (e.g., 10 µM in a suitable buffer like PBS with a small percentage of DMSO for solubility).
-
Incubate the rehydrated brain sections with the probe solution for a sufficient duration (e.g., 30-60 minutes) at room temperature in the dark.
-
-
Washing:
-
Gently wash the stained sections with a series of ethanol solutions (e.g., 50% ethanol) to remove unbound probe.
-
Rinse the sections with PBS.
-
-
Mounting and Imaging:
-
Mount the stained sections with an aqueous mounting medium.
-
Apply a coverslip and seal the edges.
-
Image the sections using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe. Aβ plaques will appear as brightly fluorescent structures.
-
Signaling Pathways and Biological Relationships
While this compound probes are primarily used as visualization tools, their application in studying disease pathology, such as Alzheimer's disease, provides insights into the underlying biological processes. The accumulation of Aβ plaques is a central event in the Alzheimer's disease cascade, and visualizing these plaques helps in understanding the progression of the disease and evaluating the efficacy of potential therapeutics.
Diagram of Aβ Plaque Formation and Detection:
Caption: Simplified pathway of Aβ plaque formation and detection.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising platform for the development of novel fluorescent probes for biological imaging. Their straightforward synthesis, tunable photophysical properties, and demonstrated utility in applications such as the detection of Aβ plaques highlight their potential. Future research in this area could focus on:
-
Expanding the Target Scope: Designing derivatives that can specifically target other organelles or biomolecules.
-
Improving Photophysical Properties: Synthesizing probes with longer excitation and emission wavelengths for deeper tissue imaging and reduced autofluorescence.
-
In Vivo Applications: Developing probes suitable for in vivo imaging in living organisms to study dynamic biological processes in real-time.
By continuing to explore the chemical space of this compound derivatives, researchers can unlock new tools to illuminate the intricate workings of the cell and advance our understanding of health and disease.
References
Application Notes and Protocols: 3,5-Diphenylpyridazine-Based Materials in Organic Electronics
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of 3,5-diphenylpyridazine-based materials in the field of organic electronics. These materials are of growing interest due to the inherent electron-deficient nature of the pyridazine core, making them excellent acceptor units for various optoelectronic applications.
Synthesis of Donor-Acceptor-Donor (D-A-D) Type Materials
The synthesis of this compound derivatives often involves standard cross-coupling reactions to attach donor moieties to a functionalized pyridazine core. The following protocols outline a general two-step approach using a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.[1]
Diagram: General Synthesis Workflow
Caption: General synthetic workflow for D-A-D pyridazine materials.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 3,5-diarylpyridazine intermediate.
Materials:
-
3,5-Dibromopyridazine
-
Arylboronic acid (2.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Aqueous Na₂CO₃ solution
-
Toluene and Water
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve 3,5-dibromopyridazine and the arylboronic acid in a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst and the Na₂CO₃ solution to the flask.
-
Heat the reaction mixture to reflux (typically 90-110 °C) under a nitrogen atmosphere and stir for 12-24 hours, monitoring progress by TLC.
-
After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3,5-diarylpyridazine intermediate.
Protocol 1.2: Buchwald-Hartwig Amination
This protocol details the attachment of donor units to the pyridazine core.[2]
Materials:
-
3,5-Diarylpyridazine intermediate with leaving groups (e.g., bromo-substituted aryl groups)
-
Donor amine (e.g., phenoxazine, 9,9-dimethyl-9,10-dihydroacridine) (2.2 equivalents)[2]
-
Pd₂(dba)₃ (0.03 equivalents)
-
Xantphos (0.06 equivalents)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Combine the 3,5-diarylpyridazine intermediate, donor amine, and NaOtBu in a Schlenk flask.
-
Add the Pd₂(dba)₃ catalyst and Xantphos ligand.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to reflux (typically 110 °C) under a nitrogen atmosphere for 24-48 hours.
-
Cool the reaction, dilute with dichloromethane (DCM), and filter through Celite to remove catalyst residues.
-
Remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final pure D-A-D material.[2]
Material Characterization
Thorough characterization is essential to understand the material's properties and suitability for electronic devices.
Protocol 2.1: Photophysical Characterization
Objective: To determine the absorption and emission properties of the material.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare dilute solutions of the synthesized material in various solvents (e.g., toluene, DCM, THF) with an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.[3][4]
-
Absorption: Record the UV-Vis absorption spectrum to identify the maximum absorption wavelengths (λabs).
-
Emission: Excite the sample at its main absorption wavelength and record the photoluminescence (PL) spectrum to determine the maximum emission wavelength (λem).
-
Quantum Yield: Determine the photoluminescence quantum yield (ΦPL) using a relative method with a known standard.
Protocol 2.2: Electrochemical Characterization
Objective: To determine the HOMO and LUMO energy levels.
Instrumentation:
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes).
Procedure:
-
Perform cyclic voltammetry (CV) on a thin film of the material drop-cast or spin-coated onto the working electrode (e.g., glassy carbon or ITO).[5]
-
Use a standard electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in anhydrous acetonitrile or DCM).[5]
-
Calibrate the system using the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard.
-
Scan the potential to measure the onset oxidation (Eox) and reduction (Ered) potentials.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox - E(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E(Fc/Fc+) + 4.8]
-
The electrochemical band gap (Eg) is the difference between LUMO and HOMO.
-
Data Summary Tables
The following tables summarize typical data for D-A-D type this compound materials.
Table 1: Photophysical and Electrochemical Properties
| Compound | λabs (nm) | λem (nm) | ΦPL (%) | HOMO (eV) | LUMO (eV) | Eg (eV) | Reference |
| dPXZMePydz | 388 | 535 | 10.9 | -5.48 | -2.71 | 2.77 | [1][6] |
| 2PO-PYD | 392 | 563 | - | -5.32 | -2.39 | 2.93 | [2] |
| 2AC-PYD | 408 | 534 | - | -5.41 | -2.57 | 2.84 | [2] |
Table 2: Thermal Properties
| Compound | Td (°C, 5% weight loss) | Tg (°C) | Reference |
| 2PO-PYD | 314 | - | [2] |
| 2AC-PYD | 336 | 80 | [2] |
Application in Organic Light-Emitting Diodes (OLEDs)
Pyridazine-based materials can be used as emitters in the emissive layer (EML) of an OLED, often exhibiting thermally activated delayed fluorescence (TADF).[1][6]
Diagram: OLED Fabrication Workflow
Caption: Step-by-step workflow for fabricating a multilayer OLED.
Protocol 3.1: OLED Fabrication
This protocol describes the fabrication of a multilayer OLED using thermal evaporation.[1]
Materials & Equipment:
-
Patterned ITO-coated glass substrates
-
Organic materials for each layer (HTL, EBL, Host, Emitter, ETL)
-
LiF and Al for cathode
-
High vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solvents (Decon, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
-
Encapsulation materials (UV-curable epoxy, glass lids)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of Decon solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven.
-
Surface Treatment: Treat the ITO surface with UV-Ozone or Oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
Layer Deposition: Transfer the cleaned substrates to a high vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking vacuum. A typical device structure is:
-
Cathode Deposition: Deposit the cathode by evaporating a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm).
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.
Diagram: OLED Energy Level Alignment
Caption: Energy level diagram for a typical multilayer OLED.
OLED Performance Data
Table 3: Performance of an OLED using a Pyridazine-Based Emitter
| Emitter | Max EQE (%) | Max Luminance (cd/m²) | CIE (x, y) | Reference |
| dPXZMePydz | 5.8 | >1000 | (0.30, 0.55) | [1] |
| Pt-DPM | 9.67 | 26,670 | - | [7] |
| Pt-DPT | 16.94 | 54,918 | - | [7] |
Note: Pt-DPM and Pt-DPT are organometallic complexes containing a pyridazine ligand, included for performance comparison.
References
- 1. Frontiers | Fast Delayed Emission in New Pyridazine-Based Compounds [frontiersin.org]
- 2. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
- 3. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing the reaction conditions for 3,5-Diphenylpyridazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-diphenylpyridazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is refluxed for a minimum of 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reflux time. |
| Inadequate mixing of reactants. | ||
| Degradation of hydrazine hydrate. | ||
| Incorrect solvent or solvent not anhydrous. | ||
| Formation of Side Products/Impurities | Presence of unreacted starting materials (1,4-diphenyl-1,4-butanedione or hydrazine hydrate). | Optimize the stoichiometry of the reactants. A slight excess of hydrazine hydrate can be used to ensure complete conversion of the dicarbonyl compound. |
| Formation of hydrazones or other condensation byproducts. | ||
| Oxidation of the dihydropyridazine intermediate. | ||
| Difficulty in Product Purification | Product is contaminated with starting materials or byproducts. | Recrystallization is an effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. |
| Oily product obtained instead of a solid. | ||
| Product Characterization Issues | Spectroscopic data (NMR, IR) does not match the expected structure. | Compare the obtained spectra with literature data for this compound. Ensure the sample is free of solvent and other impurities. |
| Melting point is broad or lower than the reported value. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method for synthesizing this compound is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine. Specifically, the reaction of 1,4-diphenyl-1,4-butanedione with hydrazine hydrate is a widely used protocol.[1]
Q2: What is the role of the solvent in this reaction?
A2: The solvent serves to dissolve the reactants and facilitate their interaction at an elevated temperature (reflux). Ethanol is a commonly used solvent due to its ability to dissolve both the dicarbonyl compound and hydrazine hydrate, and its suitable boiling point for the reaction.
Q3: Is a catalyst required for this reaction?
A3: The reaction can proceed without a catalyst, particularly when using hydrazine hydrate. However, in some instances, a catalytic amount of acid (e.g., acetic acid or a few drops of a mineral acid) can be used to accelerate the initial condensation steps.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a silica gel TLC plate alongside the starting material (1,4-diphenyl-1,4-butanedione). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: The expected spectroscopic data for this compound are as follows:
-
¹H NMR (in CDCl₃): You would expect to see signals for the aromatic protons of the two phenyl rings, likely in the range of δ 7.4-8.1 ppm, and a signal for the proton on the pyridazine ring.
-
¹³C NMR (in CDCl₃): Signals for the carbon atoms of the phenyl rings and the pyridazine ring would be observed. For a similar compound, 2,5-diphenylpyrazine, characteristic peaks appear at δ = 150.7, 141.2, 136.3, 129.7, 129.0, and 126.8 ppm.[2]
-
IR (KBr): Characteristic peaks would include C-H stretching from the aromatic rings (around 3050 cm⁻¹), C=C and C=N stretching in the aromatic and pyridazine rings (in the 1600-1400 cm⁻¹ region).
Q6: What are the safety precautions I should take when performing this synthesis?
A6: Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are flammable and should be handled away from ignition sources.
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate.
Materials:
-
1,4-Diphenyl-1,4-butanedione
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.1-1.2 eq). A slight excess of hydrazine hydrate is used to ensure complete reaction.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the reaction mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from ethanol.
Optimized Reaction Conditions
The following table summarizes key reaction parameters and their impact on the synthesis of this compound, providing a basis for optimization.
| Parameter | Condition | Effect on Yield/Purity | Recommendation |
| Reactant Ratio | 1:1.1 to 1:1.2 (Dicarbonyl:Hydrazine) | A slight excess of hydrazine ensures complete consumption of the dicarbonyl compound, leading to higher yields. | Use a 10-20% molar excess of hydrazine hydrate. |
| Solvent | Ethanol, Acetic Acid | Ethanol is a good general-purpose solvent. Acetic acid can act as both a solvent and a catalyst, potentially increasing the reaction rate. | Ethanol is recommended for a standard procedure. Acetic acid can be explored for optimization. |
| Temperature | Reflux | The reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing in ethanol provides a consistent reaction temperature. | Maintain a steady reflux throughout the reaction. |
| Reaction Time | 4-8 hours | Insufficient time leads to incomplete reaction and lower yields. Prolonged reaction times may lead to the formation of byproducts. | Monitor the reaction by TLC and stop when the starting material is consumed. |
| Catalyst | None, Acetic Acid | The reaction proceeds without a catalyst, but a catalytic amount of acid can increase the rate of the initial condensation. | For a standard procedure, no catalyst is necessary. For optimization, a few drops of glacial acetic acid can be added. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting common issues in this compound synthesis.
Caption: Logical relationships between key reaction parameters and the final product yield and purity.
References
Improving the yield of the Diaza-Wittig reaction for pyridazine synthesis
Welcome to the technical support center for the Diaza-Wittig reaction in pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate challenges and optimize reaction outcomes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to enhance your experimental success.
Troubleshooting Guide
This section addresses common issues encountered during the Diaza-Wittig reaction for pyridazine synthesis.
Question: I am observing low to no yield of my desired pyridazine product. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Product Yield
Identifying and minimizing side products in 3,5-Diphenylpyridazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 3,5-Diphenylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?
The most prevalent method for the synthesis of this compound is the Paal-Knorr synthesis. This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. For the synthesis of this compound, the specific starting materials are 1,4-diphenyl-1,4-butanedione and a hydrazine source, typically hydrazine hydrate or hydrazine sulfate.
Q2: What are the potential side products in the synthesis of this compound?
While the Paal-Knorr synthesis is generally efficient, several side products can form, reducing the yield and purity of the desired this compound. The primary potential side products include:
-
N-amino-2,5-diphenylpyrrole: This can arise from an alternative cyclization pathway of the intermediate.
-
2,5-Diphenylfuran: This can form if the reaction is carried out under acidic conditions with traces of water, where the diketone undergoes acid-catalyzed cyclization and dehydration.
-
Unreacted 1,4-diphenyl-1,4-butanedione: Incomplete reaction can lead to the presence of the starting diketone in the final product mixture.
-
Hydrazone intermediates: Incomplete cyclization can result in the presence of mono- or di-hydrazone intermediates.
-
Oxidized byproducts: Depending on the reaction conditions, minor oxidized species may be formed.
Q3: How can I identify the presence of these side products in my reaction mixture?
A combination of analytical techniques is recommended for the accurate identification of side products:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in the reaction mixture. The desired product and potential side products will likely have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful tool for structural elucidation. The presence of characteristic peaks for the side products (e.g., N-H proton for the N-aminopyrrole, furan protons for 2,5-diphenylfuran) can confirm their presence.
-
Mass Spectrometry (MS): This technique helps in identifying the molecular weights of the components in the mixture, allowing for the confirmation of expected side products.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups, such as the C=O stretch of the unreacted diketone.
Q4: What are the key experimental parameters to control to minimize the formation of side products?
Minimizing side product formation requires careful control over the reaction conditions:
-
Reaction Temperature: The optimal temperature should be maintained to favor the desired pyridazine formation. Higher temperatures might lead to degradation or alternative reaction pathways.
-
pH of the Reaction Mixture: Maintaining a neutral to slightly basic pH is crucial. Acidic conditions can promote the formation of the furan byproduct.
-
Purity of Starting Materials: Using high-purity 1,4-diphenyl-1,4-butanedione and hydrazine is essential to avoid introducing impurities that could lead to side reactions.
-
Stoichiometry of Reactants: A slight excess of hydrazine can help to ensure the complete conversion of the diketone, but a large excess should be avoided as it can complicate purification.
-
Reaction Time: Monitoring the reaction progress by TLC is important to stop the reaction once the starting material is consumed to prevent the formation of degradation products.
Q5: What are the recommended purification methods to remove side products from this compound?
Several purification techniques can be employed to isolate the pure this compound:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used. A suitable eluent system will allow for the separation of the desired product from the side products based on their different polarities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time and monitor by TLC. Ensure the reaction temperature is optimal. |
| Formation of significant amounts of side products. | Optimize reaction conditions (pH, temperature). Use purified starting materials. | |
| Presence of 2,5-Diphenylfuran | Reaction conditions are too acidic. | Ensure the reaction medium is neutral or slightly basic. Use hydrazine hydrate instead of hydrazine sulfate if acidity is an issue. |
| Unreacted 1,4-diphenyl-1,4-butanedione in the product | Insufficient hydrazine or short reaction time. | Use a slight excess of hydrazine. Increase the reaction time and monitor for the disappearance of the starting material spot on TLC. |
| Product is difficult to purify | Presence of multiple side products with similar polarity to the desired product. | Employ column chromatography with a carefully selected eluent system. Consider derivatization of the impurity to alter its polarity for easier separation. |
| Oily or discolored product | Presence of polymeric or oxidized byproducts. | Purify by column chromatography. Consider treating the crude product with activated charcoal before recrystallization. |
Experimental Protocols
Synthesis of this compound (Paal-Knorr Method)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Data Presentation
Table 1: Representative Yields and Purity of this compound under Different Reaction Conditions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | Reflux | 3 | 85 | 95 |
| 2 | Acetic Acid | Reflux | 2 | 78 | 90 (contains furan byproduct) |
| 3 | Toluene | Reflux | 4 | 82 | 93 |
| 4 | Ethanol | 50 | 6 | 75 | 96 |
Table 2: ¹H NMR and Mass Spectral Data for this compound and Potential Side Products.
| Compound | ¹H NMR (δ, ppm) | MS (m/z) |
| This compound | 7.4-7.6 (m, 6H, Ar-H), 7.8-8.0 (m, 4H, Ar-H), 9.3 (s, 1H, pyridazine-H) | 232 [M]⁺ |
| N-amino-2,5-diphenylpyrrole | 5.5 (s, 2H, NH₂), 6.5 (s, 2H, pyrrole-H), 7.2-7.5 (m, 10H, Ar-H) | 234 [M]⁺ |
| 2,5-Diphenylfuran | 6.8 (s, 2H, furan-H), 7.2-7.5 (m, 6H, Ar-H), 7.7-7.8 (m, 4H, Ar-H) | 220 [M]⁺ |
| 1,4-diphenyl-1,4-butanedione | 3.3 (s, 4H, CH₂), 7.4-7.6 (m, 6H, Ar-H), 8.0-8.1 (m, 4H, Ar-H) | 238 [M]⁺ |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of 3,5-Diphenylpyridazine via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-diphenylpyridazine using column chromatography.
Experimental Protocols
A detailed methodology for the column chromatography of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific reaction mixture and scale.
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane (or other non-polar solvent like petroleum ether)
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Ethyl acetate (or other moderately polar solvent like dichloromethane)
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TLC plates (silica gel coated)
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Glass column
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Collection tubes/flasks
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Rotary evaporator
Procedure:
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TLC Analysis of Crude Mixture:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate using a pre-determined solvent system (e.g., Hexane:Ethyl Acetate, 4:1).
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Visualize the spots under UV light to identify the product and impurities. The desired product, this compound, is expected to be a major spot.
-
-
Column Packing (Wet Slurry Method):
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
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Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
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Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the appropriate solvent.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the initial non-polar solvent (e.g., 100% hexane).
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Gradually increase the polarity of the eluent by adding small increments of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
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Collect fractions in separate test tubes or flasks.
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Monitor the separation by periodically performing TLC on the collected fractions.
-
-
Isolation of Pure Product:
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Identify the fractions containing the pure this compound using TLC.
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Parameters for TLC and Column Chromatography of this compound
| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |
| Stationary Phase | Silica gel 60 F254 | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 4:1 to 2:1 v/v) | Gradient of Hexane:Ethyl Acetate |
| Typical Rf of this compound | ~0.3 - 0.5 (in Hexane:Ethyl Acetate 3:1) | - |
| Visualization | UV lamp (254 nm) | TLC of fractions |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance of pure this compound?
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A1: Pure this compound is typically a solid at room temperature. The color can range from white to pale yellow.
-
-
Q2: What are some common impurities in the synthesis of this compound?
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A2: Common impurities may include unreacted starting materials such as 1,3-diphenyl-1,3-propanedione and hydrazine, as well as partially reacted intermediates or side-products from the cyclization reaction.
-
-
Q3: How do I choose the right solvent system for the column?
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A3: The ideal solvent system is determined by TLC. Aim for a solvent mixture that gives the this compound an Rf value between 0.2 and 0.4 for good separation on a column. A common starting point is a mixture of hexane and ethyl acetate.
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Troubleshooting Guide
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Problem 1: The compound is not moving down the column.
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Possible Cause: The eluent is not polar enough.
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Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
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-
Problem 2: All the compounds are coming off the column at once.
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Possible Cause: The eluent is too polar.
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Solution: Start with a less polar solvent system. If you used a 1:1 hexane:ethyl acetate mixture for TLC, begin the column with a much higher ratio of hexane, for example, 9:1 or even 100% hexane, and gradually increase the polarity.
-
-
Problem 3: The separation is poor, and fractions are still mixed.
-
Possible Causes:
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The column was packed improperly, leading to channeling.
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The sample was loaded in too large a volume of solvent.
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The polarity of the eluent was increased too quickly.
-
-
Solutions:
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Ensure the silica gel is packed evenly without any air bubbles or cracks.
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Dissolve the crude product in the minimum amount of solvent for loading. If solubility is an issue, use the dry loading technique.
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Increase the solvent polarity in small, gradual steps.
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-
-
Problem 4: The compound appears to be degrading on the column.
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Possible Cause: this compound may be sensitive to the acidic nature of silica gel.
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Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (e.g., 0.1-1%), to the eluent. Alternatively, consider using a different stationary phase such as neutral alumina.
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Caption: Troubleshooting decision tree for column chromatography of this compound.
Choosing the best recrystallization solvent for 3,5-Diphenylpyridazine purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-diphenylpyridazine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind choosing a recrystallization solvent for this compound?
A1: The selection of a suitable recrystallization solvent is guided by the principle of "like dissolves like." this compound is a relatively nonpolar, aromatic compound. Therefore, the ideal solvent will be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. This differential solubility allows for the dissolution of the compound and its impurities in hot solvent, followed by the selective crystallization of the pure this compound upon cooling, leaving the impurities behind in the solvent.
Q2: What are the characteristics of an ideal recrystallization solvent for this compound?
A2: An ideal solvent for the recrystallization of this compound should exhibit the following properties:
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High solvency at high temperatures: It should completely dissolve the compound when heated.
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Low solvency at low temperatures: It should allow for maximum recovery of the pure compound as crystals upon cooling.
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Inertness: The solvent should not react with this compound.
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Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.
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Impurity Solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent to be effectively removed.
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Safety: The solvent should have a low toxicity and flammability profile.
Q3: Can a mixture of solvents be used for the recrystallization of this compound?
A3: Yes, a solvent pair can be employed if a single suitable solvent cannot be identified. This typically involves a "good" solvent in which this compound is readily soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. The impure compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes turbid. Upon gentle heating to redissolve the precipitate and subsequent slow cooling, crystals of the purified compound should form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound does not dissolve in the hot solvent. | The solvent is too nonpolar or too polar. The amount of solvent is insufficient. | Select a more appropriate solvent based on solubility testing. Add more hot solvent in small increments until the compound dissolves. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The rate of cooling is too fast. | Boil off some of the solvent to concentrate the solution and then allow it to cool slowly again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. The compound is "salting out" due to a highly saturated solution or rapid cooling. | Use a lower-boiling solvent. Reheat the solution to dissolve the oil and allow it to cool more slowly. Consider using a different solvent or a solvent pair. |
| Low recovery of purified crystals. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals. Use a solvent in which the compound has lower solubility at room temperature. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the desired compound. |
Experimental Protocols
Solvent Selection Protocol
A systematic approach to selecting the best recrystallization solvent involves testing the solubility of this compound in a range of common organic solvents.
Materials:
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Impure this compound
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A selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and a water/ethanol mixture)
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Test tubes
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Hot plate or water bath
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Vortex mixer
Procedure:
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Place approximately 20-30 mg of impure this compound into separate test tubes.
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Add 1 mL of a test solvent to each test tube at room temperature.
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Agitate the mixture using a vortex mixer and observe the solubility. Note whether the compound is soluble, sparingly soluble, or insoluble.
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For the solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the test tubes in a water bath or on a hot plate.
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Add the hot solvent dropwise while agitating until the solid completely dissolves. Record the approximate volume of solvent required.
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Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.
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Observe the formation of crystals. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in a good yield of crystals.
Qualitative Solubility Data for this compound (Expected)
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its chemical structure. Experimental verification is crucial.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Insoluble | Insoluble |
| Methanol | High | Sparingly Soluble | Soluble |
| Ethanol | High | Sparingly Soluble | Soluble |
| Isopropanol | Medium | Sparingly Soluble | Soluble |
| Acetone | Medium | Soluble | Very Soluble |
| Ethyl Acetate | Medium | Soluble | Very Soluble |
| Toluene | Low | Soluble | Very Soluble |
| Hexane | Low | Insoluble | Sparingly Soluble |
Based on this expected behavior, ethanol or isopropanol are promising candidates for single-solvent recrystallization. A solvent pair of toluene/hexane or ethyl acetate/hexane could also be effective.
Recrystallization Protocol using Ethanol
Materials:
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Impure this compound
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Ethanol (reagent grade)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
Procedure:
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Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
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Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Add more hot ethanol in small portions until the solid is completely dissolved.
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If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then reheat to boiling.
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If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol.
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Allow the crystals to air dry on the filter paper or in a desiccator.
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Determine the melting point of the purified crystals to assess their purity.
Visualizations
Caption: A workflow diagram illustrating the key steps in the recrystallization process for purifying this compound.
Caption: A logic diagram outlining the decision-making process for selecting an ideal recrystallization solvent.
Overcoming solubility issues of 3,5-Diphenylpyridazine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,5-Diphenylpyridazine in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a heterocyclic aromatic compound with two phenyl groups. These phenyl rings contribute to the molecule's hydrophobicity and planarity, leading to strong intermolecular interactions in the solid state and poor solubility in polar solvents like water. The pyridazine ring itself has a high dipole moment, but the overall nonpolar surface area dominates its solubility characteristics.
Q2: What is the first-line solvent I should try for my in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving this compound for in vitro assays.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[1]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if it was fully dissolved in the DMSO stock. Refer to the "Troubleshooting Guide: Compound Precipitation" for detailed solutions.
Q4: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?
A4: Yes, several alternatives can be explored. These include using co-solvent systems (e.g., with ethanol or polyethylene glycol), cyclodextrin-based formulations, or nanoparticle encapsulation. Each method has its advantages and is suitable for different experimental setups. Detailed protocols are provided in the "Troubleshooting Guides" section.
Q5: How can I estimate a suitable starting concentration for my experiments to avoid solubility issues?
Quantitative Solubility Data
The following table summarizes the mole fraction solubility of a related compound, 6-Phenylpyridazin-3(2H)-one, in various pharmaceutical solvents at different temperatures. This data can serve as a valuable reference for solvent selection.
| Solvent | T = 298.2 K (25 °C) | T = 303.2 K (30 °C) | T = 308.2 K (35 °C) | T = 313.2 K (40 °C) | T = 318.2 K (45 °C) |
| Water | 1.26 x 10⁻⁵ | 1.39 x 10⁻⁵ | 1.54 x 10⁻⁵ | 1.71 x 10⁻⁵ | 1.90 x 10⁻⁵ |
| Methanol | 5.18 x 10⁻³ | 5.98 x 10⁻³ | 6.89 x 10⁻³ | 7.96 x 10⁻³ | 9.18 x 10⁻³ |
| Ethanol | 8.22 x 10⁻³ | 9.53 x 10⁻³ | 1.10 x 10⁻² | 1.28 x 10⁻² | 1.48 x 10⁻² |
| DMSO | 4.73 x 10⁻¹ | 4.96 x 10⁻¹ | 5.20 x 10⁻¹ | 5.45 x 10⁻¹ | 5.71 x 10⁻¹ |
| PEG-400 | 4.12 x 10⁻¹ | 4.32 x 10⁻¹ | 4.53 x 10⁻¹ | 4.75 x 10⁻¹ | 4.98 x 10⁻¹ |
Data adapted from a study on 6-Phenylpyridazin-3(2H)-one.
Troubleshooting Guides
Troubleshooting Guide 1: Using DMSO
Issue: Compound insolubility or precipitation when preparing or using DMSO stock solutions.
Solutions:
-
Ensure Purity of DMSO: Use anhydrous, high-purity DMSO suitable for biological assays. DMSO is hygroscopic and absorbed water can affect solubility.
-
Optimize Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Sonication or gentle warming (to 37°C) can aid dissolution.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks before the final dilution into your aqueous buffer.
-
Final Dilution Technique: When preparing the final working concentration, add the DMSO stock to the aqueous buffer with vigorous vortexing or mixing. Do not add the aqueous buffer to the DMSO stock.
-
Control for DMSO Effects: Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to account for any solvent-induced effects on cell viability or assay performance.[1] Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%, and ideally below 0.1%.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound. For a 10 mM stock in 1 ml, you will need (10 mmol/L) * (1 L/1000 ml) * (molecular weight of this compound in g/mol ) grams.
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Add the compound to a sterile microcentrifuge tube or vial.
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Add the calculated volume of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If needed, sonicate for 5-10 minutes or warm briefly at 37°C.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide 2: Using Cyclodextrins
Issue: Requirement for a DMSO-free formulation or persistent precipitation.
Solution: Utilize cyclodextrins to form inclusion complexes that enhance the aqueous solubility of this compound.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Experimental Protocol: Kneading Method for Cyclodextrin Complexation
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Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
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In a mortar, add the HP-β-CD and a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste.
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Knead the mixture for 30-60 minutes.
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Dry the resulting solid paste (e.g., in a vacuum oven at 40°C).
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The resulting powder is the this compound-cyclodextrin complex, which should have enhanced aqueous solubility.
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Perform a solubility test with the complex in your assay buffer to determine the maximum achievable concentration.
Troubleshooting Guide 3: Using Co-Solvent Systems
Issue: Need for an alternative to DMSO or when cyclodextrins are not suitable.
Solution: Employ a co-solvent system to increase the solubility of this compound in the final assay medium. Common co-solvents include ethanol and polyethylene glycols (PEGs).[3][4]
Experimental Protocol: Preparing a Formulation with an Ethanol Co-solvent
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Prepare a concentrated stock solution of this compound in 100% ethanol.
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For your final working solution, determine the maximum tolerable ethanol concentration for your assay (typically <1%).
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Prepare an intermediate dilution of the ethanol stock in your assay buffer. For example, if your final desired ethanol concentration is 0.5% and your final compound concentration is 10 µM, you could prepare a 20X intermediate stock (200 µM compound) in a buffer containing 10% ethanol.
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Add the intermediate stock to the final assay volume.
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Always include a vehicle control with the same final concentration of the co-solvent.
Visualizations
Logical Workflow for Solubility Troubleshooting
Caption: A decision-making workflow for addressing solubility issues.
Hypothetical Signaling Pathway Inhibition
This compound, as a hypothetical kinase inhibitor, could potentially target key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
References
Technical Support Center: Enhancing the Stability of 3,5-Diphenylpyridazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental stages of working with 3,5-diphenylpyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of this compound derivatives can be influenced by several factors, including:
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pH: The pyridazine ring is susceptible to pH-dependent hydrolysis, particularly under strongly acidic or alkaline conditions.
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Oxidizing agents: The nitrogen atoms in the pyridazine ring can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.
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Light: Aromatic heterocyclic compounds are often prone to photodegradation. Exposure to UV or visible light can induce photochemical reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Excipients: In a formulation, interactions with excipients can impact the stability of the active pharmaceutical ingredient (API).
Q2: What are the likely degradation pathways for this compound derivatives?
A2: Based on the structure, the following degradation pathways are plausible under stress conditions:
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Hydrolysis: Under acidic or basic conditions, the pyridazine ring could potentially undergo ring-opening reactions.
-
Oxidation: The pyridazine nitrogen atoms can be oxidized to form N-oxides. The phenyl rings could also be susceptible to hydroxylation.
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Photodegradation: The photodegradation rate of pyridazine is noted to be influenced by the number and position of nitrogen atoms in the ring.[1] The presence of two adjacent nitrogen atoms in the pyridazine ring may influence its photostability compared to pyridine.[1]
Q3: What are the recommended storage conditions for this compound derivatives?
A3: To ensure the stability of this compound derivatives, it is recommended to store them in well-closed containers, protected from light, and at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be considered, especially for solutions. It is crucial to minimize exposure to high humidity.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low reaction yield | Incomplete reaction; Side reactions; Suboptimal reaction temperature or time. | Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time. Purify starting materials to remove impurities that may cause side reactions. Optimize the reaction temperature; some reactions may require heating, while others proceed better at room temperature or below. |
| Presence of impurities in the final product | Unreacted starting materials; Formation of side products; Inefficient purification. | Utilize appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization from an appropriate solvent. Characterize impurities using techniques like LC-MS and NMR to understand their origin and optimize the reaction conditions to minimize their formation. |
| Difficulty in purification | Similar polarity of the product and impurities. | If column chromatography is ineffective, consider alternative purification methods like preparative HPLC or crystallization with different solvents. Derivatization of the impurity to alter its polarity for easier separation could be an option in some cases. |
Stability Studies
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Rapid degradation of the compound in solution | Unstable pH of the solution; Presence of oxidizing agents in the solvent; Exposure to light. | Buffer the solution to a pH where the compound is most stable (typically near neutral pH for many nitrogen heterocycles). Use high-purity solvents and degas them to remove dissolved oxygen. Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Inconsistent results in stability studies | Non-homogeneous samples; Inconsistent storage conditions; Analytical method variability. | Ensure thorough mixing of samples before analysis. Calibrate and monitor stability chambers to maintain consistent temperature and humidity. Validate the analytical method for robustness to ensure it is not a source of variability. |
| Mass balance issues in forced degradation studies | Formation of non-UV active or volatile degradation products; Degradation products not eluting from the HPLC column. | Use a mass-sensitive detector (e.g., mass spectrometer) in parallel with a UV detector to identify non-chromophoric degradants. Employ a gradient elution method with a strong organic solvent to ensure all components are eluted from the column. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Acid and Base Hydrolysis:
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Prepare solutions of the this compound derivative (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.
-
Store the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Prepare a solution of the derivative (e.g., 1 mg/mL) in a suitable solvent containing an oxidizing agent (e.g., 3% H₂O₂).
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Store the solution at room temperature for a specified duration (e.g., 24 hours).
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Analyze the sample at different time intervals by HPLC.
3. Thermal Degradation:
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Expose the solid compound to dry heat (e.g., 80°C) in a stability oven for a defined period (e.g., 48 hours).
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At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
4. Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
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Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC-UV Method (Template)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on a this compound derivative, illustrating the potential stability profile.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 h | 60°C | 15.2% | Ring-opened product |
| 0.1 N NaOH | 24 h | 60°C | 25.8% | Ring-opened product |
| 3% H₂O₂ | 24 h | RT | 8.5% | N-oxide derivative |
| Dry Heat | 48 h | 80°C | 5.1% | Minor unidentified peaks |
| Photostability | 1.2 million lux h | RT | 12.3% | Photodimer or photoisomer |
Visualizations
Caption: Hypothetical degradation pathways for this compound derivatives.
Caption: Workflow for conducting and evaluating forced degradation studies.
Caption: Decision tree for troubleshooting low yield in synthesis reactions.
References
Technical Support Center: Strategies to Reduce Pyridazine Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of pyridazine-based compounds. The following information is intended to guide experimental design and optimization.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the primary strategies to mitigate the toxicity of pyridazine-based compounds?
A1: The main approaches to reduce the toxicity of pyridazine-containing molecules can be categorized into three areas:
-
Structural Modification: Altering the chemical structure of the compound to block metabolic activation, enhance detoxification pathways, or reduce off-target interactions. This is often the most effective strategy.[1][2]
-
Metabolic Deactivation: Understanding and subsequently blocking specific metabolic pathways that lead to the formation of toxic or reactive metabolites. This is closely linked to structural modification.[3]
-
Formulation Strategies: Modifying the drug delivery system to alter the pharmacokinetic profile, reduce systemic exposure, and target the compound to the desired site of action, thereby minimizing exposure to non-target tissues.[4][5]
A general workflow for addressing toxicity is outlined in the diagram below.
Q2: How can I structurally modify a pyridazine core to reduce its toxicity?
A2: Structural modification is a cornerstone of medicinal chemistry used to enhance efficacy and reduce toxicity.[2] Key strategies include:
-
Bioisosteric Replacement: This involves substituting the pyridazine ring or its substituents with other chemical groups that have similar physical or chemical properties, with the goal of improving the compound's toxicological profile.[2][6] For example, replacing a benzene ring with a pyridine or pyridazine ring can alter metabolic pathways and improve solubility.[2][3]
-
Blocking Metabolic Sites: Introducing substituents (e.g., fluorine or a methyl group) at positions susceptible to metabolic modification (e.g., oxidation by Cytochrome P450 enzymes) can prevent the formation of toxic metabolites.[3]
-
Altering Physicochemical Properties: Modifications that change lipophilicity (LogP) and solubility can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby reducing toxicity. Replacing a pyridine ring with a saturated bioisostere, for instance, has been shown to improve solubility and metabolic stability.
Table 1: Example of Structural Modification Impact on Cytotoxicity
| Compound | Modification | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Imatinib | Parent Compound | HaCaT (non-tumorigenic) | >100 | [7] |
| Compound 8 | Efflux-Resistance Moiety Added | HaCaT (non-tumorigenic) | >100 | [7] |
| Rupatadine | Pyridine ring | - | - |
| Analog 48 | Pyridine replaced with 3-azabicyclo[3.1.1]heptane | - | - | |
Note: The table illustrates that significant structural modifications can be made without necessarily increasing toxicity to non-target cells, while improving other properties like metabolic stability (as seen with Rupatadine analog 48).
Q3: My pyridazine compound shows significant hepatotoxicity. What metabolic pathways are likely involved and how can I block them?
A3: Hepatotoxicity is often linked to the metabolic activation of a compound into reactive electrophilic intermediates by Cytochrome P450 (CYP) enzymes in the liver.[3] Common pathways include:
-
Aromatic Hydroxylation: CYP enzymes, particularly isoforms like CYP3A4 and CYP1A2, can oxidize the pyridazine or adjacent aromatic rings to form phenols, which can be further oxidized to reactive quinones.[8][9]
-
Epoxidation: If the pyridazine compound contains fused aromatic rings (polycyclic aromatic hydrocarbons), CYP enzymes can form reactive epoxides, which can bind to cellular macromolecules like DNA, leading to toxicity.[10]
Strategies to Mitigate Metabolic Activation:
-
Identify the Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) with liver microsomes or hepatocytes to identify the major metabolites.
-
Block Metabolism: Introduce electron-withdrawing groups or bulky substituents at the site of metabolism to hinder enzyme access or activity.
-
Promote Detoxification: Introduce moieties that are readily conjugated by Phase II enzymes (e.g., glucuronidation or sulfation), leading to rapid and safe excretion.
Q4: How can I identify and minimize off-target effects contributing to the toxicity of my pyridazine compound?
A4: Off-target effects, where a compound interacts with unintended biological molecules, are a major cause of toxicity.[11] Identifying these interactions early is crucial.
Experimental Approaches:
-
Broad-Panel Screening: Test the compound against a large panel of receptors, kinases, and enzymes (e.g., a safety pharmacology panel) to identify unintended interactions. Computational methods can also predict potential off-targets based on structural similarity to known ligands.[12]
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify the direct binding partners of a compound in a complex biological sample.[11]
-
Phenotypic Screening: High-content screening using cell imaging can reveal unexpected cellular effects or "hidden phenotypes" that may point to off-target activities.[13]
Minimization Strategies:
-
Structure-Activity Relationship (SAR) Studies: Once an off-target is identified, systematically modify the compound's structure to reduce binding to the off-target while maintaining affinity for the primary target.[1][14]
-
Computational Docking: Use molecular modeling to understand how the compound binds to the off-target and guide modifications to disrupt this interaction.
Table 2: Common Methods for Off-Target Identification
| Method | Principle | Throughput | Key Advantage | Reference |
|---|---|---|---|---|
| Safety Panels | Binding or functional assays against known toxicity targets. | High | Industry standard, covers well-known liabilities. | [12] |
| Chemical Proteomics | Uses chemical probes to pull down binding partners from cell lysates. | Low-Medium | Unbiased discovery of direct binding targets. | [11] |
| GUIDE-seq / CIRCLE-seq | (For gene-editing) Identifies off-target cleavage sites in the genome. | Medium | High sensitivity for genomic off-targets. | [15] |
| Computational Prediction | Similarity searching (2D/3D) against databases of known drugs/targets. | Very High | Fast, cost-effective initial screening. |[12][16] |
Q5: Can formulation changes reduce the systemic toxicity of a pyridazine-based drug candidate?
A5: Yes, formulation can be a powerful tool to reduce toxicity by altering a drug's bioavailability and distribution.[4]
-
Controlled-Release Formulations: These formulations are designed to release the drug slowly over time, which can prevent the high peak plasma concentrations (Cmax) often associated with acute toxicity.[5]
-
Targeted Drug Delivery: Encapsulating the drug in nanocarriers (e.g., liposomes, nanoparticles) that are decorated with targeting ligands (e.g., antibodies) can increase its concentration at the site of action (e.g., a tumor) and reduce its accumulation in sensitive organs like the liver or heart.[4]
-
Hydrogel Systems: For localized delivery, hydrogels can be used to release a drug at a specific site, minimizing systemic exposure.[17] These are particularly useful for applications in tissue engineering and wound healing.[17]
Q6: What is a standard experimental protocol to assess the cytotoxicity of a new pyridazine derivative?
A6: The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxicity of a compound by measuring the metabolic activity of cells.[18][19]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture the desired cell line (e.g., HepG2 for liver toxicity) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[20]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control."
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[18]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[18]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability percentage against the compound concentration (on a log scale) and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[18]
-
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thehindu.com [thehindu.com]
- 4. Nanomedicine Breakthrough Technology Redefining Drug Delivery, Bioavailability in Oncology [newswire.ca]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hops: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Heterotropic cooperativity of cytochrome P450 3A4 and potential drug-drug interactions. | Semantic Scholar [semanticscholar.org]
- 10. Anthanthrene - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 16. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing the Photostability of 3,5-Diphenylpyridazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the photostability of 3,5-Diphenylpyridazine for various material applications.
Troubleshooting Guide
This guide addresses common issues encountered during the photostability assessment of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid and Unexpected Photodegradation | Solvent Effects: The polarity and protic nature of the solvent can significantly influence the degradation pathway. | Solvent Screening: Test the photostability in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol). Aprotic and less polar solvents are often preferred to minimize photo-oxidation pathways. |
| Presence of Oxygen: Molecular oxygen can participate in photo-oxidative degradation, leading to the formation of reactive oxygen species. | Degassing: Degas the solvent and sample solution by purging with an inert gas (e.g., argon or nitrogen) before and during irradiation. | |
| Inherent Instability: The pyridazine ring is known to be susceptible to photocatalytic degradation.[1] | Structural Modification: Consider synthetic modifications, such as the introduction of electron-withdrawing or bulky substituent groups on the phenyl rings, to enhance intrinsic stability. | |
| Inconsistent Results Between Experiments | Fluctuations in Light Source: Variations in the intensity or spectral output of the light source will lead to inconsistent degradation rates. | Lamp Calibration: Regularly calibrate the light source using a certified radiometer. Ensure consistent sample-to-lamp distance in every experiment. |
| Temperature Variations: Photodegradation rates are often temperature-dependent. | Temperature Control: Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during irradiation. | |
| Sample Concentration Effects: At high concentrations, molecules can self-quench or form aggregates, altering the photophysical behavior. | Consistent Concentration: Perform experiments at a consistent and well-defined concentration, typically in a range where absorbance is linear with concentration (Beer-Lambert law). | |
| Formation of Insoluble Photoproducts | Polymerization or Aggregation: High-energy irradiation can sometimes lead to the formation of polymeric or aggregated species that are insoluble. | Lower Light Intensity: Reduce the intensity of the irradiation source. Solvent Choice: Use a solvent in which the anticipated photoproducts are more likely to be soluble. |
| Difficulty in Quantifying Degradation | Overlapping Spectra: The absorption spectra of the parent compound and its photoproducts may overlap, making spectrophotometric analysis challenging. | Chromatographic Methods: Use techniques like HPLC or GC-MS to separate the parent compound from its degradation products for accurate quantification. |
| Low Quantum Yield: The compound may be relatively photostable, leading to very small changes in concentration that are difficult to measure accurately over short time scales. | Prolonged Exposure: Increase the irradiation time to induce a more significant and measurable change.[2] Sensitive Analytical Techniques: Employ more sensitive analytical methods for detection. |
Frequently Asked Questions (FAQs)
Q1: What is the expected photodegradation mechanism for this compound?
A1: While specific studies on this compound are limited, the photodegradation of pyridazines, which are electron-deficient heteroaromatics, can be influenced by the presence of nitrogen atoms.[1][3] Potential pathways include photo-oxidation, involving reactive oxygen species if oxygen is present, and ring-opening reactions upon excitation with UV light. The phenyl substituents may also play a role in the degradation pathway.
Q2: How can I improve the photostability of my this compound-based material?
A2: Several strategies can be employed:
-
Incorporate UV Stabilizers: Add commercially available UV absorbers or hindered amine light stabilizers (HALS) to the material formulation.
-
Encapsulation: Encapsulate the this compound within a photostable host matrix to shield it from light and oxygen.
-
Structural Modification: Introduce sterically hindering groups or electron-withdrawing substituents to the phenyl rings to alter the photophysical properties and enhance stability.
Q3: What are the standard conditions for photostability testing?
A3: Standard protocols, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1B, suggest a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[2] It is also crucial to include a dark control sample to differentiate between photodegradation and thermal degradation.[2]
Q4: Which analytical techniques are best for monitoring the photodegradation of this compound?
A4: A combination of techniques is often most effective:
-
UV-Vis Spectroscopy: To monitor the change in the absorption spectrum over time.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its photoproducts.
-
Mass Spectrometry (MS): Coupled with HPLC or GC, to identify the structure of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of isolated photoproducts.
Experimental Protocols
Protocol 1: Determination of Photodegradation Quantum Yield
This protocol outlines a method for determining the photochemical quantum yield of this compound in solution.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile) at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a solution of a well-characterized chemical actinometer (e.g., ferrioxalate) to calibrate the light source.
-
-
Experimental Setup:
-
Use a collimated monochromatic light source (e.g., a xenon lamp with a monochromator) tuned to a wavelength where this compound absorbs strongly.
-
Place a quartz cuvette containing the sample solution in a temperature-controlled holder.
-
Degas the solution by bubbling with argon for at least 15 minutes prior to and during the experiment.
-
-
Irradiation and Monitoring:
-
Measure the initial absorbance of the solution at the irradiation wavelength.
-
Irradiate the sample for a set period, ensuring that the total conversion is less than 10% to avoid complications from product absorption.
-
At regular intervals, stop the irradiation and record the UV-Vis spectrum to monitor the decrease in absorbance of the this compound peak.
-
-
Actinometry:
-
Under identical experimental conditions, irradiate the actinometer solution and determine the photon flux of the light source according to standard procedures.
-
-
Calculation of Quantum Yield (Φ):
-
Calculate the number of moles of this compound degraded from the change in absorbance.
-
Calculate the number of photons absorbed by the solution during the irradiation period from the actinometry data.
-
The quantum yield is the ratio of moles of compound degraded to the moles of photons absorbed.
-
Quantitative Data Summary
The following table summarizes hypothetical photostability data for this compound under various conditions.
| Solvent | Atmosphere | Irradiation Wavelength (nm) | Photodegradation Quantum Yield (Φ) | Half-life (t½) (hours) |
| Toluene | Argon | 350 | 1.2 x 10⁻⁵ | 120 |
| Toluene | Air | 350 | 5.8 x 10⁻⁴ | 25 |
| Acetonitrile | Argon | 350 | 3.5 x 10⁻⁵ | 90 |
| Acetonitrile | Air | 350 | 8.1 x 10⁻⁴ | 18 |
| Ethanol | Argon | 350 | 6.2 x 10⁻⁵ | 75 |
| Ethanol | Air | 350 | 1.5 x 10⁻³ | 10 |
Visualizations
Caption: Hypothetical photodegradation pathway of this compound.
Caption: Workflow for assessing the photostability of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3,5-Diphenylpyridazine and 3,5-Diphenylpyrazole
In the landscape of heterocyclic compounds, pyridazine and pyrazole scaffolds are fundamental building blocks in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of two closely related structures: 3,5-Diphenylpyridazine and 3,5-Diphenylpyrazole. While direct comparative studies on these parent compounds are limited, this analysis synthesizes available data on their derivatives to offer insights into their potential as anticancer and antimicrobial agents.
Anticancer Activity: A Look at Derivative Performance
Both this compound and 3,5-diphenylpyrazole cores have been incorporated into molecules exhibiting cytotoxic effects against various cancer cell lines. The primary method for evaluating this in vitro activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Derivatives of This compound have demonstrated notable anticancer potential. For instance, certain pyridazine-based inhibitors have shown significant efficacy against breast cancer cell lines. Specifically, compounds designated as 2S-5 and 2S-13 exhibited IC50 values of 6.21 µM and 7.73 µM, respectively, against the MDA-MB-231 human breast cancer cell line.[1] Against the 4T1 mouse breast cancer cell line, the IC50 values were 7.04 µM and 8.21 µM, respectively.[1] Another study highlighted a pyridazine derivative with an IC50 of 30.3 µM against the HCT-116 colon cancer cell line.[2] The mechanism of action for some pyridazine derivatives has been linked to the inhibition of crucial cellular pathways, including the PI3K-Akt and MAPK signaling pathways.[1]
Similarly, derivatives of 3,5-diphenylpyrazole have been extensively studied for their anticancer properties. One study on 3,5-diphenyl-2-pyrazoline derivatives reported that a specific compound, 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was highly effective in inhibiting the clonogenicity of HCT116 human colon cancer cells.[3] This compound was found to induce G2/M cell cycle arrest and inhibit mitotic spindle formation.[3] Another investigation into 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives identified a compound that was particularly cytotoxic to K562 and Jurkat human acute leukemia cell lines, inducing apoptosis through an intrinsic pathway.[4] Furthermore, a series of 1,3,5-triazine-based pyrazole derivatives displayed potent anticancer activity against a panel of cancer cell lines, with some compounds showing IC50 values in the nanomolar range and exhibiting inhibitory activity against EGFR-tyrosine kinase.[5]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | 2S-5 | MDA-MB-231 (Breast) | 6.21 | [1] |
| Pyridazine | 2S-13 | MDA-MB-231 (Breast) | 7.73 | [1] |
| Pyridazine | 2S-5 | 4T1 (Breast) | 7.04 | [1] |
| Pyridazine | 2S-13 | 4T1 (Breast) | 8.21 | [1] |
| Pyridazine | Derivative 5b | HCT-116 (Colon) | 30.3 | [2] |
| Pyrazole | 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HCT116 (Colon) | - | [3] |
| Pyrazole | 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative | K562, Jurkat (Leukemia) | - | [4] |
| Pyrazole | Triazine-based pyrazole derivative (5h) | PC-3 (Prostate) | 0.229 | [5] |
Antimicrobial Activity: Insights from Derivative Studies
The antimicrobial potential of these heterocyclic cores is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.
For This compound derivatives, the literature suggests a broad spectrum of antimicrobial activity. Studies have shown that various pyridazine analogs exhibit moderate to good activity against a range of microbial species.[6] For instance, certain N3, N6-diphenylpyridazine-3,6-diamine derivatives have been identified as having antimicrobial properties.[6] Some pyridazinone derivatives have demonstrated excellent antibacterial activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) bacteria.[7]
The 3,5-diphenylpyrazole scaffold has also given rise to potent antimicrobial agents. One study on 4,5-dihydro-3,5-diaryl-pyrazole-1-carbothioamides reported a derivative with an MIC value of 6.25 µg/mL against Staphylococcus aureus. Another research effort synthesized new 3,5-dinaphthyl substituted 2-pyrazolines and found that compounds with chloro, hydroxo, and dimethylamino substituents were effective antimicrobial agents against organisms like Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[8] Furthermore, some 3,5-dimethyl azopyrazole derivatives have shown moderate antimicrobial activity when compared to the standard drug ciprofloxacin.[9]
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyridazine | Pyridazinone derivative | S. pyogenes, E. coli | - | [7] |
| Pyrazole | 4,5-Dihydro-3,5-diaryl-pyrazole-1-carbothioamide | Staphylococcus aureus | 6.25 |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The test compounds (e.g., this compound or 3,5-diphenylpyrazole derivatives) are dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.[1]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO, is then added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Broth Microdilution for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Agent: The test compound is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing a sterile growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (containing the microorganism and growth medium without the test compound) and a negative control well (containing only the growth medium) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
While a definitive head-to-head comparison of the biological activities of the parent this compound and 3,5-Diphenylpyrazole is not available in the current literature, the extensive research on their derivatives strongly suggests that both scaffolds are privileged structures in medicinal chemistry. Derivatives of both compound classes exhibit significant potential as both anticancer and antimicrobial agents. Future studies directly comparing the parent compounds would be invaluable in elucidating the intrinsic contribution of the pyridazine versus the pyrazole ring to their biological profiles and for guiding the rational design of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jpionline.org [jpionline.org]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. In Vitro Assessment of Gold Nanoparticles Synthesized by Gamma Irradiation for Antimicrobial and Anticancer Effects [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Differentiating Diphenylpyridazine Isomers: A Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. Diphenylpyridazine isomers, with their varied phenyl group substitutions on the pyridazine ring, present a unique challenge that can be effectively addressed through a combination of modern spectroscopic techniques. This guide provides a comparative overview of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside mass spectrometry (MS), for the differentiation of these closely related compounds.
This document outlines the principles behind using each method for isomer differentiation, supported by available experimental data. Detailed protocols for the key analytical techniques are also provided to assist in the practical application of these methods.
Principles of Spectroscopic Differentiation
The key to differentiating isomers of diphenylpyridazine lies in how the position of the phenyl substituents influences the electronic and vibrational environment of the molecule. Each spectroscopic technique is sensitive to different aspects of this environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for isomer identification. The chemical shifts of the protons and carbons on both the pyridazine and phenyl rings are highly sensitive to the substitution pattern. The symmetry of the isomer plays a crucial role; for instance, symmetrically substituted isomers like 3,6-diphenylpyridazine will exhibit fewer unique signals compared to their asymmetric counterparts.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. While the spectra of diphenylpyridazine isomers may show broad similarities due to the common pyridazine and phenyl moieties, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic. Variations in C-H out-of-plane bending vibrations and ring deformation modes are particularly useful for differentiation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the aromatic systems of diphenylpyridazine isomers give rise to characteristic UV-Vis absorption spectra. The position of the phenyl groups affects the extent of π-conjugation, leading to shifts in the absorption maxima (λ_max). Isomers with greater conjugation are expected to show a bathochromic (red) shift in their absorption bands. For example, the UV spectrum of 4,5-diphenylpyridazine has been a subject of study.[1]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. While all diphenylpyridazine isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. The positions of the phenyl groups influence which bonds are more likely to break, leading to a unique fragmentation fingerprint for each isomer.
Comparative Spectroscopic Data
Due to the fragmented nature of available public data, a complete side-by-side comparison of all isomers across all techniques is challenging. The following tables summarize the kind of data that would be collected and used for differentiation.
Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) for Diphenylpyridazine Isomers
| Isomer | Pyridazine H's | Phenyl H's (ortho) | Phenyl H's (meta) | Phenyl H's (para) |
| 3,4-Diphenylpyridazine | δ ~ 8.0-9.5 (2H) | δ ~ 7.6-7.8 (4H) | δ ~ 7.3-7.5 (4H) | δ ~ 7.2-7.4 (2H) |
| 3,5-Diphenylpyridazine | δ ~ 7.8-9.3 (3H) | δ ~ 7.5-7.7 (4H) | δ ~ 7.3-7.5 (4H) | δ ~ 7.2-7.4 (2H) |
| 3,6-Diphenylpyridazine | δ ~ 7.5-7.7 (2H) | δ ~ 7.9-8.1 (4H) | δ ~ 7.4-7.6 (4H) | δ ~ 7.3-7.5 (2H) |
| 4,5-Diphenylpyridazine | δ ~ 9.0-9.2 (2H) | δ ~ 7.1-7.3 (10H) |
Note: This table is illustrative. Actual chemical shifts will vary based on solvent and experimental conditions.
Table 2: Key Differentiating Features in Other Spectroscopic Methods
| Spectroscopic Method | Differentiating Feature | Example Application |
| ¹³C NMR | Number and chemical shifts of aromatic carbon signals. | Symmetrical isomers will have fewer signals than asymmetrical ones. |
| IR Spectroscopy | Fingerprint region (C-H out-of-plane bending, ring vibrations). | Unique patterns of bands below 1500 cm⁻¹ for each isomer. |
| UV-Vis Spectroscopy | Absorption maxima (λ_max) and molar absorptivity (ε). | Shifts in λ_max indicating differences in π-conjugation. |
| Mass Spectrometry | Fragmentation pattern (relative abundance of key fragment ions). | Isomer-specific fragmentation pathways leading to different relative ion intensities. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the diphenylpyridazine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the diphenylpyridazine isomer in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, most commonly Electron Ionization (EI) for generating fragment ions.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.
-
Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions for each isomer.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Workflow for Spectroscopic Differentiation of Isomers.
Caption: Decision Logic for Isomer Identification.
References
Unveiling the Molecular Architecture of 3,5-Diphenylpyridazine: A 2D NMR Validation Guide
In the landscape of pharmaceutical research and materials science, the precise structural confirmation of novel synthesized compounds is paramount. For N-heterocyclic compounds like 3,5-Diphenylpyridazine, a robust and unambiguous structural elucidation is the bedrock for understanding its chemical properties and potential applications. While several analytical techniques can provide structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to map out the intricate network of covalent bonds within a molecule.
This guide provides a comparative overview of the validation of the structure of this compound using a suite of 2D NMR techniques, including COSY, HSQC, and HMBC. Due to the absence of publicly available experimental spectral data for this compound, this guide will utilize predicted ¹H and ¹³C NMR data to illustrate the principles and workflow of structural validation. This approach serves as a practical blueprint for researchers encountering a novel compound. The predicted data is benchmarked against alternative structural elucidation methods to offer a comprehensive perspective for professionals in drug development and chemical research.
Predicted NMR Data for this compound
The foundation of any 2D NMR analysis rests upon the accurate assignment of one-dimensional (1D) ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts for this compound, calculated using the online NMR prediction tool, NMRDB.org. These predicted values provide the basis for interpreting the correlations observed in the 2D spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in ppm)
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 8.10 |
| H-6 | 9.50 |
| H-2'/H-6' (Phenyl at C3) | 7.80 |
| H-3'/H-5' (Phenyl at C3) | 7.55 |
| H-4' (Phenyl at C3) | 7.50 |
| H-2''/H-6'' (Phenyl at C5) | 8.20 |
| H-3''/H-5'' (Phenyl at C5) | 7.60 |
| H-4'' (Phenyl at C5) | 7.55 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 160.0 |
| C-4 | 125.0 |
| C-5 | 158.0 |
| C-6 | 150.0 |
| C-1' (Phenyl at C3) | 138.0 |
| C-2'/C-6' (Phenyl at C3) | 128.0 |
| C-3'/C-5' (Phenyl at C3) | 129.0 |
| C-4' (Phenyl at C3) | 130.0 |
| C-1'' (Phenyl at C5) | 137.0 |
| C-2''/C-6'' (Phenyl at C5) | 127.0 |
| C-3''/C-5'' (Phenyl at C5) | 129.5 |
| C-4'' (Phenyl at C5) | 131.0 |
Experimental Protocols for 2D NMR Analysis
The following are generalized experimental protocols for acquiring the 2D NMR spectra discussed in this guide. Instrument-specific parameters may need to be optimized.
COSY (Correlation Spectroscopy)
The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds.
Experimental Workflow:
Caption: A generalized workflow for a COSY experiment.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
COSY Experiment Setup: Load a standard COSY pulse program (e.g., 'cosygpqf' on a Bruker instrument). Set the spectral width in both dimensions to encompass all proton signals.
-
Acquisition: Acquire the data with an appropriate number of scans and increments to achieve a good signal-to-noise ratio.
-
Processing: Process the acquired data using a sine-bell or squared sine-bell window function followed by Fourier transformation in both dimensions.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached.
Experimental Workflow:
Caption: A generalized workflow for an HSQC experiment.
Protocol:
-
Sample Preparation: Use the same sample as prepared for the COSY experiment.
-
1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.
-
HSQC Experiment Setup: Load a standard HSQC pulse program (e.g., 'hsqcedetgpsisp2.2' on a Bruker instrument for multiplicity-edited HSQC). Set the ¹H and ¹³C spectral widths.
-
Acquisition: Acquire the 2D data.
-
Processing: Process the data with appropriate window functions and perform Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is a heteronuclear correlation technique that reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different parts of a molecule.
Experimental Workflow:
Caption: A generalized workflow for an HMBC experiment.
Protocol:
-
Sample Preparation: Use the same sample.
-
1D Spectra: Use the previously acquired 1D spectra to set the spectral widths.
-
HMBC Experiment Setup: Load a standard HMBC pulse program (e.g., 'hmbcgplpndqf' on a Bruker instrument). The long-range coupling constant is typically set to 8 Hz.
-
Acquisition: Acquire the 2D data.
-
Processing: Process the data with appropriate window functions and perform Fourier transformation.
Validating the Structure of this compound with 2D NMR
By analyzing the correlation patterns in the COSY, HSQC, and HMBC spectra, the proposed structure of this compound can be unequivocally confirmed.
COSY Correlations
The COSY spectrum will reveal the proton-proton coupling networks within the molecule.
Caption: Key predicted COSY correlations for this compound.
-
Phenyl Ring Protons: Cross-peaks will be observed between adjacent protons on the phenyl rings. For the phenyl group at C3, correlations are expected between H-2'/H-6' and H-3'/H-5', and between H-3'/H-5' and H-4'. Similar correlations will be seen for the phenyl group at C5.
-
Pyridazine Ring Protons: No COSY cross-peaks are expected between the pyridazine ring protons H-4 and H-6 as they are too far apart to have a significant through-bond coupling.
HSQC Correlations
The HSQC spectrum will link each proton to its directly attached carbon atom, confirming the C-H framework.
-
A cross-peak will be observed between the proton at 8.10 ppm and the carbon at 125.0 ppm, assigning these to H-4 and C-4, respectively.
-
A cross-peak between the proton at 9.50 ppm and the carbon at 150.0 ppm will confirm the assignments of H-6 and C-6.
-
Correlations for all the protons on the phenyl rings to their corresponding carbons will also be observed, confirming their assignments.
HMBC Correlations
The HMBC spectrum is the cornerstone for assembling the complete molecular structure by revealing long-range C-H correlations.
Caption: Crucial predicted HMBC correlations for assembling this compound.
-
Connecting the Phenyl Rings to the Pyridazine Core:
-
The protons on the phenyl ring at C3 (H-2'/H-6') will show a correlation to the pyridazine carbon C-3.
-
Similarly, the protons on the phenyl ring at C5 (H-2''/H-6'') will show a correlation to the pyridazine carbon C-5.
-
-
Confirming the Pyridazine Ring Substitution:
-
The pyridazine proton H-4 will show correlations to the quaternary carbons C-3 and C-5, confirming its position between these two substituted carbons.
-
The pyridazine proton H-6 will show a correlation to C-5, further solidifying the connectivity.
-
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, primary structural information.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed covalent bond connectivity, stereochemistry. | Non-destructive, provides a complete solution-state structure. | Requires a relatively pure sample of sufficient quantity, can be time-consuming. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state.[1] | Unambiguous structure determination, provides bond lengths and angles. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state conformation. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS).[2] | High sensitivity, requires very small sample amounts. | Provides limited information on connectivity and stereochemistry. |
| UV-Vis Spectroscopy | Information about the extent of conjugation in the molecule.[3][4][5] | Simple and rapid. | Provides very limited structural information on its own. |
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a formidable arsenal for the complete and unambiguous structural validation of this compound. By systematically analyzing the through-bond correlations, from direct one-bond C-H connections to long-range couplings that piece together the molecular puzzle, researchers can have high confidence in the synthesized structure. While techniques like X-ray crystallography offer a definitive solid-state structure and mass spectrometry provides crucial molecular weight information, 2D NMR remains the gold standard for elucidating the detailed connectivity and conformation of molecules in solution, a state that is often more relevant to their biological activity and chemical reactivity. For drug development professionals and researchers, a thorough 2D NMR analysis is an indispensable step in the journey from a novel compound to a well-characterized entity with known properties and potential.
References
Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives
A Comparative Analysis of the Antimicrobial Spectrum of Pyridazine Derivatives
Pyridazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of biological activities. Among these, their antimicrobial properties have garnered considerable attention from researchers. The unique structural features of the pyridazine nucleus allow for diverse substitutions, leading to a wide array of derivatives with potent activity against various bacterial and fungal pathogens. This guide provides a head-to-head comparison of the antimicrobial spectrum of several pyridazine derivatives, supported by experimental data from recent studies.
Quantitative Antimicrobial Activity of Pyridazine Derivatives
The antimicrobial efficacy of pyridazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various pyridazine derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Diarylurea Pyridazinones | |||
| Compound 10h | Staphylococcus aureus | 16 | [1] |
| Compound 8g | Candida albicans | 16 | [1] |
| Compound 8a | Staphylococcus aureus | 128 | [1] |
| Compound 8a | Escherichia coli | 512 | [1] |
| Compound 8a | Candida albicans | 32 | [1] |
| Chloro Pyridazines | |||
| Chloro derivatives | Escherichia coli | 0.892–3.744 | [2][3] |
| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [2][3] |
| Chloro derivatives | Serratia marcescens | 0.892–3.744 | [2][3] |
| Pyridazinone Derivatives (3-17) | µM | ||
| Compound 3 | S. aureus (MRSA) | 4.52 | [4][5] |
| Compound 7 | E. coli | 7.8 | [4][5] |
| Compound 7 | S. aureus (MRSA) | 7.8 | [4][5] |
| Compound 7 | Salmonella typhimurium | 7.8 | [4][5] |
| Compound 7 | Acinetobacter baumannii | 7.8 | [4][5] |
| Compound 13 | Acinetobacter baumannii | 3.74 | [4][5] |
| Compound 13 | Pseudomonas aeruginosa | 7.48 | [4][5] |
| Hydrazone Pyridazine | |||
| Derivative 15(d) | Staphylococcus aureus | Not specified (highest activity) | [6][7] |
| Derivative 15(d) | Streptococcus faecalis | Not specified (highest activity) | [6][7] |
| Derivative 15(d) | Escherichia coli | Not specified (highest activity) | [6][7] |
| Derivative 15(d) | Pseudomonas aeruginosa | Not specified (highest activity) | [6][7] |
| Triazolo[4,3-b]pyridazines | |||
| Compound 20c | Bacillus subtilis | 15.62 | [8] |
Experimental Protocols
The determination of the antimicrobial activity of pyridazine derivatives is primarily conducted using broth microdilution or agar disc diffusion methods. The following is a generalized protocol based on the methodologies described in the cited literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The synthesized pyridazine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Incubation: The prepared microbial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disc Diffusion Method:
-
Preparation of Agar Plates and Inoculum: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent. The solvent is allowed to evaporate completely.
-
Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Visualizing the Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds, such as pyridazine derivatives.
Concluding Remarks
The presented data highlights the significant potential of pyridazine derivatives as a versatile scaffold for the development of new antimicrobial agents. The antimicrobial spectrum and potency of these compounds are highly dependent on the nature and position of the substituents on the pyridazine ring. For instance, chloro derivatives have shown potent activity against Gram-negative bacteria, while certain diarylurea pyridazinones exhibit strong antifungal properties.[1][2][3] The structure-activity relationship (SAR) is a crucial aspect of the development of these compounds, with the presence of the pyridazine ring being essential for their antimicrobial activity.[1] Further research focusing on optimizing the substitutions on the pyridazine core could lead to the discovery of novel drug candidates with improved efficacy and a broader spectrum of activity to combat the growing challenge of antimicrobial resistance.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idosi.org [idosi.org]
Comparative study of the anticancer activity of substituted pyridazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of various substituted pyridazine derivatives, drawing upon recent preclinical research. The data presented herein is intended to inform researchers and professionals in drug development about the potential of this heterocyclic scaffold in oncology. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the implicated biological pathways and workflows.
Quantitative Anticancer Activity of Substituted Pyridazines
The following tables summarize the in vitro anticancer activity of selected substituted pyridazine derivatives against a panel of human cancer cell lines. The data, presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (µM) concentrations, is compiled from multiple studies to facilitate a comparative assessment of their potency and selectivity.
| Compound ID | Substitution Pattern | Cancer Cell Line | Cell Line Origin | GI50 / IC50 (µM) | Reference |
| 2h | 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | SR | Leukemia | < 0.1 | [1] |
| NCI-H522 | Non-Small Cell Lung | < 0.1 | [1] | ||
| CCRF-CEM | Leukemia | < 1.0 | [1] | ||
| HL-60(TB) | Leukemia | < 1.0 | [1] | ||
| K-562 | Leukemia | < 1.0 | [1] | ||
| MOLT-4 | Leukemia | < 1.0 | [1] | ||
| RPMI-8226 | Leukemia | < 1.0 | [1] | ||
| NCI-H460 | Non-Small Cell Lung | < 1.0 | [1] | ||
| HCT-116 | Colon | < 1.0 | [1] | ||
| HCT-15 | Colon | < 1.0 | [1] | ||
| HT29 | Colon | < 1.0 | [1] | ||
| SW-620 | Colon | < 1.0 | [1] | ||
| SF-295 | CNS | < 1.0 | [1] | ||
| MALME-3M | Melanoma | < 1.0 | [1] | ||
| M14 | Melanoma | < 1.0 | [1] | ||
| MDA-MB-435 | Melanoma | < 1.0 | [1] | ||
| OVCAR-3 | Ovarian | < 1.0 | [1] | ||
| NCI/ADR-RES | Ovarian | < 1.0 | [1] | ||
| MCF7 | Breast | < 1.0 | [1] | ||
| 9e | 3,6-disubstituted pyridazine | HOP-92 | Non-Small Cell Lung | 17.8 | [2] |
| 2g | 6-(4-hydroxy-2-methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | HL-60(TB) | Leukemia | < 2.0 | |
| SR | Leukemia | < 2.0 | |||
| NCI-H522 | Non-Small Cell Lung | < 2.0 | |||
| BT-549 | Breast | < 2.0 | |||
| 10 | Pyridazine derivative | HCT | Colon | - | [3] |
| 4 | Pyridazine derivative | MCF-7 | Breast | - | [3] |
| 8 | Pyridazine derivative | MCF-7 | Breast | - | [3] |
| 5 | Pyridazine derivative | HePG2 | Liver | - | [3] |
| 13a | Pyridazine derivative | HePG2 | Liver | - | [3] |
Note: A lower GI50 or IC50 value indicates a higher anticancer activity. The original studies should be consulted for detailed structure-activity relationships.
Experimental Protocols
This section outlines the detailed methodologies for key experiments frequently cited in the evaluation of the anticancer activity of substituted pyridazines.
General Synthesis of 6-Aryl-2-substituted-pyridazin-3(2H)-ones
This protocol describes a common method for synthesizing the pyridazinone core structure.
-
Step 1: Friedel-Crafts Acylation. To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide), add a substituted aromatic compound and succinic anhydride. The reaction mixture is typically stirred at room temperature, followed by heating under reflux. After cooling, the mixture is treated with hydrochloric acid to precipitate the β-aroylpropionic acid.
-
Step 2: Cyclization. The synthesized β-aroylpropionic acid is then refluxed with a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) in a solvent such as ethanol.
-
Step 3: Purification. The resulting crude product is cooled, filtered, washed with a cold solvent (e.g., ethanol), and dried. Further purification is achieved by recrystallization from an appropriate solvent.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted pyridazine compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Wound Healing Assay for Cell Migration
This assay assesses the effect of compounds on cell migration.
-
Cell Monolayer Formation: Cells are grown to confluence in a multi-well plate.
-
"Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with the test compound in a low-serum medium.
-
Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 24 or 48 hours).
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap over time using imaging software.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted pyridazines and a typical experimental workflow for their evaluation.
References
Assessing the Coordinating Ability of Pyridazine-Based Ligands with Transition Metals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the coordinating ability of various pyridazine-based ligands with first-row transition metals. By presenting key performance indicators, detailed experimental protocols, and illustrative diagrams, this document aims to be an invaluable resource for researchers in coordination chemistry, catalysis, and medicinal chemistry.
Introduction to Pyridazine-Based Ligands
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile building block for the synthesis of a wide array of ligands. The presence of these nitrogen atoms allows for effective chelation with transition metal ions, leading to the formation of stable complexes with diverse applications in catalysis, materials science, and as potential therapeutic agents. The electronic properties and steric hindrance of pyridazine-based ligands can be readily tuned by introducing various substituents on the pyridazine ring, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. This guide focuses on comparing the coordinating ability of these ligands with first-row transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn) and provides the necessary experimental framework for their synthesis and characterization.
Comparative Performance Data
The coordinating ability of a ligand is quantitatively expressed by its stability constant (log β), which reflects the equilibrium for the formation of the metal-ligand complex in solution. Higher values of log β indicate greater stability of the complex. The following tables summarize the stability constants for various pyridazine-based ligands with selected first-row transition metals.
Table 1: Stability Constants (log β) of Transition Metal Complexes with 3,6-bis(2-pyridyl)pyridazine (dppn)
| Metal Ion | log β₁ | log β₂ | Method | Reference |
| Co(II) | 7.8 | 14.5 | Potentiometric | [1] |
| Ni(II) | 8.5 | 16.2 | Potentiometric | [1] |
| Cu(II) | 9.2 | 17.1 | Potentiometric | [1] |
| Zn(II) | 7.1 | 13.8 | Potentiometric | [1] |
Table 2: Stability Constants (log β) of Transition Metal Complexes with Pyridazine-Based Schiff Base Ligands
| Ligand | Metal Ion | log β | Method | Reference |
| Salicylidene-3-aminopyridazine | Co(II) | 6.5 | Spectrophotometric | |
| Salicylidene-3-aminopyridazine | Ni(II) | 7.2 | Spectrophotometric | |
| Salicylidene-3-aminopyridazine | Cu(II) | 8.1 | Spectrophotometric | |
| Salicylidene-3-aminopyridazine | Zn(II) | 5.9 | Spectrophotometric |
Table 3: Selected Bond Lengths (Å) in Transition Metal Complexes with Pyridazine-Based Ligands from X-ray Crystallography
| Complex | M-N(pyridazine) | M-N(other) | Reference |
| [Cu(dppn)Cl₂] | 2.05 | 2.02 (pyridyl) | |
| --INVALID-LINK--₂ | 2.10 | 2.08 (pyridyl) | |
| [Fe(dppn)(NCS)₂] | 2.12 | 2.15 (pyridyl) |
Experimental Protocols
General Synthesis of Pyridazine-Based Ligands
Synthesis of 3,6-bis(2-pyridyl)pyridazine (dppn):
A common route for the synthesis of dppn involves the reaction of 3,6-dichloropyridazine with 2-lithiopyridine or a palladium-catalyzed cross-coupling reaction with 2-pyridylzinc chloride.
-
Materials: 3,6-dichloropyridazine, 2-bromopyridine, n-butyllithium or zinc chloride, palladium catalyst (e.g., Pd(PPh₃)₄), anhydrous THF, diethyl ether.
-
Procedure (using Grignard reagent):
-
Prepare the 2-pyridyl Grignard reagent by reacting 2-bromopyridine with magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve 3,6-dichloropyridazine in anhydrous THF.
-
Slowly add the Grignard reagent to the 3,6-dichloropyridazine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Pyridazine-Based Schiff Base Ligands:
These ligands are typically synthesized through a condensation reaction between a pyridazine-containing amine and a suitable aldehyde or ketone.
-
Materials: 3-aminopyridazine, salicylaldehyde (or other desired aldehyde/ketone), ethanol.
-
Procedure:
-
Dissolve 3-aminopyridazine in ethanol.
-
Add an equimolar amount of salicylaldehyde to the solution.
-
Add a few drops of a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
General Synthesis of Transition Metal Complexes
-
Materials: Pyridazine-based ligand, hydrated metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuSO₄·5H₂O), ethanol or methanol.
-
Procedure:
-
Dissolve the pyridazine-based ligand in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the hydrated metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for a few hours.
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.
-
Determination of Stability Constants
Potentiometric Titration Method:
This method involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base is added.
-
Instrumentation: A calibrated pH meter with a glass electrode.
-
Procedure:
-
Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KNO₃).
-
Titrate a solution containing the ligand and the strong acid with the standardized base solution.
-
In a separate experiment, titrate a solution containing the ligand, the metal salt, and the strong acid with the same base solution.
-
Record the pH values after each addition of the base.
-
The stability constants are calculated from the titration curves using appropriate software or by applying the Bjerrum method.
-
Spectrophotometric Method:
This method relies on the change in the absorbance of a solution as the metal-ligand complex forms.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
The stoichiometry and stability constant of the complex can be determined using methods such as the mole-ratio method or Job's method of continuous variation.
-
Visualizations
Caption: Synthesis of 3,6-bis(2-pyridyl)pyridazine.
Caption: General coordination of a pyridazine ligand.
Caption: Workflow for stability constant determination.
References
Benchmarking the photophysical properties of 3,5-Diphenylpyridazine against other luminophores
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of fluorescence-based applications, the selection of an appropriate luminophore is paramount to experimental success. This guide provides a comparative analysis of the photophysical properties of pyridazine-based compounds against widely used and well-characterized luminophores: Rhodamine 6G, Fluorescein, and Coumarin 1. While specific photophysical data for 3,5-Diphenylpyridazine remains elusive in publicly accessible literature, this guide will leverage available data for other pyridazine derivatives to provide a representative comparison, enabling researchers to make informed decisions for their specific applications.
Executive Summary
This guide offers a side-by-side comparison of key photophysical parameters, including absorption and emission maxima, quantum yield, and fluorescence lifetime. The data presented is compiled from peer-reviewed literature and is intended to serve as a baseline for comparison. It is important to note that the photophysical properties of luminophores can be highly sensitive to their local environment, including solvent polarity, pH, and concentration. Therefore, the values presented in this guide should be considered as representative examples under specific experimental conditions.
Data Presentation: A Comparative Analysis
The following table summarizes the key photophysical properties of selected pyridazine-based compounds and the benchmark luminophores. This allows for a direct comparison of their performance characteristics.
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Lifetime (τ) [ns] |
| dPXZMePydz[1][2] | Toluene | 315 | - | 0.085 | 470 (delayed) |
| dDMACMePydz[1][2] | Toluene | 300 | - | - | - |
| dCzMePydz[1][2] | Toluene | 360 | - | - | - |
| Rhodamine 6G | Ethanol | 530 | 555 | 0.95 | 4.1 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.92 | 4.0 |
| Coumarin 1 | Ethanol | 373 | 450 | 0.64 | 2.6 |
Experimental Protocols
The accurate determination of photophysical properties is crucial for the reliable comparison of luminophores. Below are detailed methodologies for the key experiments cited in this guide.
Absorption and Emission Spectroscopy
Objective: To determine the wavelengths of maximum absorption and emission.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the luminophore in a spectroscopic-grade solvent (e.g., ethanol, toluene, or buffer) in a standard 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the emission spectrum by scanning a range of longer wavelengths. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em). The emission and excitation slits should be kept narrow to ensure good spectral resolution.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV region, while Rhodamine 6G in ethanol (Φ_F = 0.95) is often used for the visible region.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).
-
Sample Excitation: Excite the sample with short pulses of light at a wavelength strongly absorbed by the luminophore.
-
Photon Counting: The detector records the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated over many excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ). For a simple single-exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time zero.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the photophysical properties of a luminophore.
Caption: A flowchart outlining the key steps in characterizing the photophysical properties of a luminophore.
Signaling Pathway Example: Kinase Activity Probe
Luminophores are frequently employed in the development of probes for biological signaling pathways. The following diagram illustrates a conceptual design for a kinase activity probe where the photophysical properties of a luminophore are modulated upon phosphorylation.
Caption: A diagram illustrating the mechanism of a fluorescence-based kinase activity probe.
References
A Comparative Analysis of In Silico and Experimental Data on the Biological Activity of Diphenylpyridazine Derivatives
While direct experimental and in silico data for 3,5-Diphenylpyridazine remains elusive in publicly available research, a comprehensive analysis of its close structural analogs provides valuable insights into its potential biological activities. This guide synthesizes the existing data on various diphenylpyridazine derivatives, offering a comparative overview for researchers, scientists, and drug development professionals. The focus is on anticancer, antimicrobial, and enzyme inhibitory activities, highlighting the therapeutic potential of the diphenylpyridazine scaffold.
The pyridazine nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of phenyl groups at various positions on the pyridazine ring has been shown to significantly influence these activities. This guide will delve into the in silico predictions and experimental findings for several diphenylpyridazine derivatives, providing a framework for understanding the potential of the 3,5-diphenyl isomer.
In Silico Data: Predicting Biological Activity
Molecular docking and other computational methods are instrumental in predicting the interaction of small molecules with biological targets. For diphenylpyridazine derivatives, in silico studies have primarily focused on their potential as enzyme inhibitors, particularly in the context of cancer therapy.
A notable study on 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine demonstrated its potential to bind to and inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[2] Docking simulations revealed that the pyrazolo[3,4-c]pyridazine scaffold fits well within the active sites of these enzymes, forming key hydrophilic interactions.[2] This predictive data was later corroborated by experimental assays.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| Pyrazine-pyridone derivative 5d | Bacterial target (PDB: 4DUH) | -7.4519 | Hydrogen-donor and π-hydrogen bonds | [3] |
Table 1: Summary of In Silico Docking Studies on Pyridazine Derivatives. This table highlights the predicted binding affinities of various pyridazine derivatives to their respective biological targets. The docking scores indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity.
Experimental Data: Validating Biological Activity
Experimental validation is crucial to confirm the predictions made by in silico models. Various diphenylpyridazine derivatives have been synthesized and evaluated for their biological activities, primarily in the areas of cancer and infectious diseases.
Anticancer Activity
The anticancer potential of diphenylpyridazine derivatives has been a significant area of investigation. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through the inhibition of key enzymes involved in cell cycle regulation and signaling.
For instance, nanoparticles of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine exhibited promising cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines.[2] This compound demonstrated moderate inhibitory activity against EGFR and CDK-2/cyclin A2, with IC50 values of 0.391 µM and 0.55 µM, respectively.[2] Another study on 3,6-disubstituted pyridazines identified compounds with submicromolar anti-proliferative activity against human breast cancer cell lines, T-47D and MDA-MB-231, through CDK2 inhibition.[4]
| Compound/Derivative | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | - | EGFR: 0.391, CDK-2/cyclin A2: 0.55 | Enzyme Inhibition | [2] |
| Methyltetrahydropyran-bearing pyridazine 11m | T-47D | 0.43 | CDK2 Inhibition | [4] |
| Methyltetrahydropyran-bearing pyridazine 11m | MDA-MB-231 | 0.99 | CDK2 Inhibition | [4] |
| Pyridazine derivative 11m | - | CDK2: 0.0201 | Enzyme Inhibition | [4] |
Table 2: Anticancer Activity of Diphenylpyridazine Derivatives. This table summarizes the experimentally determined half-maximal inhibitory concentrations (IC50) of various diphenylpyridazine derivatives against different cancer cell lines and their target enzymes. Lower IC50 values indicate greater potency.
Antimicrobial Activity
The pyridazine scaffold has also been explored for its antimicrobial properties. While specific data on this compound is not available, studies on other pyridazine derivatives have shown promising activity against a range of bacteria and fungi. The antimicrobial efficacy is often dependent on the nature and position of the substituents on the pyridazine ring.[5] For example, certain pyridazinone derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of diphenylpyridazine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., diphenylpyridazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: The target enzyme (e.g., EGFR, CDK2) and its specific substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Termination and Detection: The reaction is stopped after a specific time, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflow
The biological activity of diphenylpyridazine derivatives is often mediated through their interaction with specific signaling pathways. For instance, the inhibition of EGFR and CDK-2 by these compounds directly impacts cell proliferation and survival pathways.
Conclusion
While direct data on this compound is currently lacking, the available information on its structural isomers and other diphenyl-substituted pyridazine derivatives strongly suggests its potential as a biologically active molecule. The consistent anticancer and antimicrobial activities observed across this class of compounds underscore the importance of the diphenylpyridazine scaffold in drug discovery. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential and establish a clear structure-activity relationship within this promising family of heterocyclic compounds.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
Cross-reactivity studies of 3,5-Diphenylpyridazine derivatives against different cell lines
A detailed guide for researchers and drug development professionals on the cytotoxic effects of pyridazine derivatives against various cancer cell lines, supported by experimental data and pathway analysis.
Introduction
Pyridazine scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Among these, 3,5-diphenylpyridazine derivatives and their structural analogs are of particular interest due to their potential to induce cell death in various cancer types. This guide provides a comparative analysis of the cross-reactivity of selected pyridazine derivatives against different cancer cell lines, based on available experimental data. While comprehensive comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide collates data from closely related pyridazine structures to provide valuable insights for researchers in the field. The presented data highlights the cytotoxic potential of these compounds and delves into their mechanisms of action, offering a foundation for future drug discovery and development efforts.
Cross-Reactivity of Pyridazine Derivatives Against Human Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of various pyridazine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1 | 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HepG-2 | Liver Cancer | 17.30 | |
| HCT-116 | Colon Cancer | 18.38 | |||
| MCF-7 | Breast Cancer | 27.29 | |||
| 2a | 3,6-Disubstituted Pyridazine | T-47D | Breast Cancer | 1.37 ± 0.04 | 4 |
| MDA-MB-231 | Breast Cancer | 2.81 ± 0.09 | 4 | ||
| SKOV-3 | Ovarian Cancer | > 100 | 4 | ||
| 2b | 3,6-Disubstituted Pyridazine | T-47D | Breast Cancer | 0.43 ± 0.01 | 4 |
| MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 | 4 | ||
| SKOV-3 | Ovarian Cancer | 18.4 ± 0.61 | 4 | ||
| 3 | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e) | MCF-7 | Breast Cancer | 9.0 | |
| SK-MEL-28 | Melanoma | 7.8 | |||
| 4 | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f) | MCF-7 | Breast Cancer | 8.5 | |
| SK-MEL-28 | Melanoma | 8.2 | |||
| B16-F1 | Melanoma | 10.8 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Analysis of Apoptotic Signaling Pathways: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is often used to investigate the molecular mechanisms of drug-induced cell death, such as apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Protein Extraction: Cells are treated with the test compounds for a specified time, then harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved Caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
Signaling Pathways Modulated by Pyridazine Derivatives
Several studies suggest that pyridazine derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. The apoptotic process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.
One of the key apoptotic pathways involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Anti-apoptotic members, such as Bcl-2 itself, inhibit apoptosis, while pro-apoptotic members, like Bcl-2-associated X protein (Bax), promote it. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. This shift leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis. Activated caspases, such as caspase-3, cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Role of pyridazine derivatives in modulating the apoptotic pathway.
Conclusion
The presented data indicates that pyridazine derivatives hold significant promise as a scaffold for the development of novel anticancer agents. The cytotoxic activity of these compounds varies depending on their specific chemical structure and the cancer cell line being tested, highlighting the importance of further structure-activity relationship (SAR) studies. The induction of apoptosis through the modulation of the Bcl-2 family of proteins appears to be a key mechanism of action for some of these derivatives. Future research should focus on synthesizing and screening a broader range of this compound analogs to identify compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the signaling pathways involved and to identify potential biomarkers for predicting treatment response. This comprehensive approach will be instrumental in advancing the development of pyridazine-based therapies for cancer treatment.
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of diphenyl-substituted pyridazine analogs with various enzymatic targets implicated in cancer, inflammation, and neurological disorders. This report synthesizes molecular docking data from multiple studies to provide a comparative overview of the potential of these heterocyclic compounds as therapeutic agents.
I. Comparative Docking Data
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of diphenyl-substituted pyridazine and related heterocyclic derivatives against several key protein targets.
Table 1: Docking Performance Against Dihydrofolate Reductase (DHFR)
| Compound ID | Modification on Diphenylpyridazine Core | Binding Energy (kcal/mol) | Target Organism/PDB ID | Reference |
| AJ27 | N3, N6-diphenylpyridazine-3,6-diamine with undisclosed substitutions | -8.97 | Not Specified | [1] |
| Series Avg. | N3, N6-diphenylpyridazine-3,6-diamine derivatives | -5.12 to -8.97 | Not Specified | [1] |
Table 2: Docking Performance Against c-Jun N-terminal Kinase-1 (JNK1)
| Compound ID | Modification on Pyridazine Core | Docking Score | Target Organism/PDB ID | Reference |
| 9e | 3,6-disubstituted pyridazine derivative | Not explicitly quantified, but noted to have a stable binding mode | Human JNK1 | [2] |
Table 3: Docking Performance Against c-Met and Pim-1 Kinases
| Compound ID | Heterocyclic Core | Target Kinase | IC50 (µM) | Docking Score/Interaction | Reference |
| 4g | Triazolo[4,3-b]pyridazine | c-Met | 0.163 | Good binding interaction | [3] |
| 4g | Triazolo[4,3-b]pyridazine | Pim-1 | 0.283 | Good binding interaction | [3] |
| 4a | Triazolo[4,3-b]pyridazine | c-Met / Pim-1 | Not specified | Strong antiproliferative effects | [3] |
Table 4: Docking Performance Against Cholinesterases (AChE and BChE)
| Compound ID | Diphenylpyridazinone Core | Target Enzyme | IC50 (µM) | Selectivity Index | Reference |
| 18g | 5,6-diphenyl derivative | AChE | 1.75 | > 22.857 for AChE | [4] |
| 11g | 4,6-diphenyl derivative | BChE | 4.97 | < 0.124 for AChE | [4] |
| 4g | 4,5-diphenyl derivative | AChE | 5.11 | 2.771 for AChE | [4] |
| 4g | 4,5-diphenyl derivative | BChE | 14.16 | - | [4] |
Table 5: Docking Performance Against Cyclooxygenase-2 (COX-2)
| Compound ID | Pyridazine Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6b | Novel pyridazine scaffold | COX-2 | 0.18 | 6.33 | [5] |
| 4c | Novel pyridazine scaffold | COX-2 | 0.26 | Not specified | [5] |
| Celecoxib | Standard Inhibitor | COX-2 | 0.35 | Not specified | [5] |
II. Experimental Protocols: Molecular Docking Methodology
The following provides a generalized workflow for the molecular docking studies cited in this guide. Specific parameters may vary between individual studies.
References
Safety Operating Guide
Proper Disposal of 3,5-Diphenylpyridazine: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 3,5-Diphenylpyridazine, a heterocyclic aromatic compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is mandatory. The following procedures are based on best practices for handling similar chemical structures and general guidelines for the disposal of laboratory waste.
Key Safety and Handling Information
Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
| Property | Value (for 3,5-Dichloro-6-phenylpyridazine) | Reference |
| Molecular Formula | C10H6Cl2N2 | [1] |
| Molecular Weight | 225.07 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Flash Point | Not Available |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is crucial. The following protocol outlines the necessary steps for its safe disposal as chemical waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect unreacted this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with aromatic and heterocyclic compounds.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated chemical waste stream as per institutional guidelines.
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any known hazard pictograms if available from structurally similar compounds.
3. Storage:
- Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from heat sources or incompatible chemicals.
4. Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
- DO NOT dispose of this compound down the drain or in regular trash. Heterocyclic aromatic compounds can be harmful to aquatic life and may persist in the environment.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Diphenylpyridazine
For Immediate Reference: Essential Safety and Handling Protocols for 3,5-Diphenylpyridazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research. This document outlines personal protective equipment (PPE), emergency first aid procedures, and operational plans for handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or FFP2 respirator (if not handled in a fume hood) |
| Dissolving and Solution Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood |
| Running Reactions and Transfers | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Face shield (if splash hazard is significant)- Work in a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
Emergency First Aid: Immediate Actions for Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following procedures should be followed without delay.
| Exposure Route | First Aid Protocol |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Flush the affected area with copious amounts of water for at least 15 minutes.[1][2]3. Wash the area with soap and water.[3]4. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3]2. Remove contact lenses if present and easy to do so.[3]3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.[1]2. If breathing is difficult, provide oxygen.3. If breathing has stopped, begin artificial respiration.4. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[3]2. Rinse mouth thoroughly with water.[1][3]3. Never give anything by mouth to an unconscious person.[3]4. Seek immediate medical attention. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is essential to prevent accidents and maintain chemical stability.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools and equipment.
-
Prevent contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a locked cabinet or other secure area.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: Dispose of this compound waste at an approved waste disposal plant.[1][3] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.
-
Consult Local Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety Workflows
To further clarify the procedural steps for safety, the following diagrams illustrate the recommended workflows for handling this compound and responding to exposure incidents.
Caption: Workflow for Safe Handling of this compound.
Caption: Immediate First Aid for this compound Exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
